molecular formula C16H19N3O5S2 B10856568 (S)-VU0637120

(S)-VU0637120

Cat. No.: B10856568
M. Wt: 397.5 g/mol
InChI Key: XLSQVBRMGFLMGL-UHFFFAOYSA-N
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Description

(S)-VU0637120 is a useful research compound. Its molecular formula is C16H19N3O5S2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-26(21,22)19-5-3-2-4-11(19)15(20)18-16-17-10-8-12-13(9-14(10)25-16)24-7-6-23-12/h8-9,11H,2-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSQVBRMGFLMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-VU0637120: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the M5 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-VU0637120, also known as VU0238429 and ML129, is a pioneering chemical probe that has been instrumental in elucidating the physiological roles of the M5 muscarinic acetylcholine receptor. As the first potent and selective positive allosteric modulator (PAM) for this receptor subtype, this compound has enabled detailed in vitro studies of M5 function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on receptor signaling, quantitative pharmacological data, detailed experimental protocols, and insights into its allosteric binding site.

Core Mechanism of Action: Positive Allosteric Modulation of the M5 Receptor

This compound functions as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor.[1][2][3][4][5] This means that it does not directly activate the receptor on its own but rather enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh). By binding to a site on the receptor that is distinct from the orthosteric site where ACh binds, this compound induces a conformational change in the M5 receptor that increases the affinity and/or efficacy of ACh. This potentiation of the ACh signal is a hallmark of its mechanism of action. The compound exhibits high selectivity for the M5 receptor subtype over the other muscarinic receptors (M1, M2, M3, and M4).[1][2][3]

M5 Receptor Signaling Pathway

The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine, the M5 receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular calcium is a key signaling event downstream of M5 activation and is the basis for the functional assays used to characterize this compound.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5 M5 Receptor Gq Gq/11 M5->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 DAG DAG ACh Acetylcholine (ACh) ACh->M5 Binds to orthosteric site S_VU0637120 This compound (PAM) S_VU0637120->M5 Binds to allosteric site Gq->PLC Activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release

M5 Receptor Signaling Pathway

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in cell-based functional assays. The following tables summarize the key quantitative data.

Parameter Value Assay Cell Line
EC50 at M5 1.16 µMCalcium MobilizationCHO cells expressing hM5
Selectivity vs. M1 > 30 µMCalcium MobilizationCHO cells expressing hM1
Selectivity vs. M2 No activityCalcium MobilizationCHO cells expressing hM2/Gqi5
Selectivity vs. M3 > 30 µMCalcium MobilizationCHO cells expressing hM3
Selectivity vs. M4 No activityCalcium MobilizationCHO cells expressing hM4/Gqi5
ACh Fold-Shift at M5 > 10-foldCalcium MobilizationCHO cells expressing hM5

Table 1: In Vitro Potency and Selectivity of this compound

Experimental Protocols

The primary method used to characterize the activity of this compound is the calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR).

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells are stably transfected to express the human M5 muscarinic acetylcholine receptor. For the M2 and M4 receptor subtypes, which naturally couple to Gi/o, a chimeric G protein (Gqi5) is co-expressed to redirect the signaling through the Gq pathway and enable measurement of calcium mobilization. Cells are maintained in Ham's F-12 nutrient mixture supplemented with 10% fetal bovine serum, L-glutamine, and appropriate selection antibiotics.

Calcium Mobilization Assay Protocol

Calcium_Mobilization_Workflow cluster_flipr FLIPR Measurement plate_cells 1. Plate CHO-hM5 cells in 384-well microplates incubate_overnight 2. Incubate overnight at 37°C, 5% CO₂ plate_cells->incubate_overnight load_dye 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_overnight->load_dye incubate_dye 4. Incubate for 1 hour at 37°C load_dye->incubate_dye run_flipr 6. Measure fluorescence on FLIPR incubate_dye->run_flipr prepare_compounds 5. Prepare serial dilutions of This compound and ACh add_pam 7. Add this compound (PAM) run_flipr->add_pam add_agonist 8. Add Acetylcholine (Agonist) add_pam->add_agonist analyze_data 9. Analyze data to determine EC₅₀ and fold-shift add_agonist->analyze_data

Calcium Mobilization Assay Workflow
  • Cell Plating: CHO cells stably expressing the human M5 receptor are plated into 384-well black-walled, clear-bottom microplates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

  • Compound Preparation: Serial dilutions of this compound and acetylcholine are prepared in an appropriate buffer.

  • FLIPR Measurement: The microplate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the addition of compounds.

  • PAM Addition: A solution of this compound is added to the wells to measure its effect in the absence of an agonist and to establish the pre-incubation condition for potentiation measurement.

  • Agonist Addition: After a short pre-incubation with the PAM, an EC20 concentration of acetylcholine is added to the wells to stimulate the M5 receptor.

  • Data Analysis: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time. The data are then analyzed to determine the EC50 of this compound's potentiating effect and the fold-shift in the acetylcholine dose-response curve.

Allosteric Binding Site

This compound binds to an allosteric site on the M5 receptor, meaning a site topographically distinct from the orthosteric acetylcholine binding pocket. While the precise binding site for this compound has not been definitively determined through co-crystallization, studies on other selective M5 PAMs provide strong evidence for its likely location. A recent cryo-electron microscopy structure of the M5 receptor in complex with a selective PAM, VU6007678, revealed an allosteric binding pocket at the extrahelical interface between transmembrane (TM) domains 3 and 4. This site is distinct from the more common allosteric site in the extracellular vestibule of muscarinic receptors. It is highly probable that this compound, as an M5-selective PAM, engages this or a nearby allosteric pocket to exert its modulatory effects.

M5_Binding_Sites cluster_receptor M5 Muscarinic Receptor orthosteric_site Orthosteric Site (ACh Binding) allosteric_site Allosteric Site (this compound Binding) allosteric_site->orthosteric_site Modulates Affinity/Efficacy ACh Acetylcholine ACh->orthosteric_site Binds S_VU0637120 This compound S_VU0637120->allosteric_site Binds

References

(S)-VU0637120 Y4 receptor antagonist activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Y4 Receptor Antagonist Activity of (S)-VU0637120

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective negative allosteric modulator (NAM) of the Neuropeptide Y4 (Y4) receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of food intake and energy homeostasis. This document provides a comprehensive technical overview of the pharmacological activity of this compound, including its binding affinity and functional antagonism at the Y4 receptor. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts targeting the Y4 receptor.

Introduction to the Y4 Receptor

The Neuropeptide Y (NPY) receptor family, a class of GPCRs, plays a crucial role in various physiological processes. The Y4 receptor, in particular, is a key regulator of appetite, food intake, and energy balance. Its endogenous ligand is the pancreatic polypeptide (PP). The Y4 receptor is primarily coupled to Gi/o and Gq proteins. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. Due to its significant role in metabolic regulation, the Y4 receptor has emerged as a promising therapeutic target for metabolic diseases such as obesity.

This compound: A Selective Y4 Receptor Antagonist

This compound has been identified as a selective allosteric antagonist of the Y4 receptor.[1][2] It binds to a site topographically distinct from the orthosteric binding site of the endogenous ligand, PP.[1][2] This allosteric modulation provides a mechanism for fine-tuning receptor activity and offers potential advantages in terms of selectivity and safety profiles compared to orthosteric antagonists.

Quantitative Data

The antagonist activity of this compound at the Y4 receptor has been characterized by its half-maximal inhibitory concentration (IC50) in functional assays and its equilibrium dissociation constant (KB) for the allosteric binding site.

Parameter Value Assay Type Reference
IC502.7 µMCalcium Mobilization Assay[1]
KB300-400 nMRadioligand Binding Assay[1]

Signaling Pathways and Experimental Workflows

Y4 Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the Y4 receptor upon activation by its endogenous ligand and the point of inhibition by this compound.

Y4R_Signaling cluster_membrane Cell Membrane Y4R Y4 Receptor Gq Gq Y4R->Gq Activates Gi Gi/o Y4R->Gi Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts PP Pancreatic Polypeptide (PP) PP->Y4R Binds VU0637120 This compound VU0637120->Y4R Allosterically Binds (Antagonist) Gq->PLC Activates Gi->AC Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: Y4 Receptor signaling pathways and inhibition by this compound.

Experimental Workflow: Antagonist Activity Determination

The following diagram outlines the general workflow for characterizing the antagonist activity of a compound like this compound.

Antagonist_Workflow cluster_binding Binding Affinity (KB) cluster_functional Functional Antagonism (IC50) prep_membranes Prepare Cell Membranes Expressing Y4R radioligand_assay Competitive Radioligand Binding Assay prep_membranes->radioligand_assay calc_kb Calculate KB radioligand_assay->calc_kb ca_assay Calcium Mobilization Assay cell_culture Culture Cells Expressing Y4R cell_culture->ca_assay cAMP_assay cAMP Assay cell_culture->cAMP_assay calc_ic50 Calculate IC50 ca_assay->calc_ic50 cAMP_assay->calc_ic50

Caption: Workflow for determining antagonist binding and functional activity.

Experimental Protocols

Radioligand Binding Assay (for KB Determination)

This protocol is a representative method for determining the binding affinity of an unlabeled antagonist through competition with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (KB) of this compound for the Y4 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line overexpressing the human Y4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled Y4 receptor agonist or antagonist (e.g., [¹²⁵I]-PYY or [³H]-GR231118).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled Y4 receptor ligand (e.g., 1 µM human pancreatic polypeptide).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the Y4 receptor in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand.

    • Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand.

    • Competition Binding: Receptor membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the KB value using the Cheng-Prusoff equation: KB = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

Calcium Mobilization Assay (for IC50 Determination)

This protocol describes a method to measure the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cell Line: A cell line stably co-expressing the human Y4 receptor and a G-protein that couples to the calcium pathway (e.g., Gαqi5) or endogenously expressing a Gq-coupled Y4 receptor.

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Agonist: Human pancreatic polypeptide (PP).

  • Test Compound: this compound.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of the agonist (e.g., EC80 of PP) into the wells.

    • Immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Assay (Alternative Functional Assay)

This protocol provides an alternative method to assess functional antagonism by measuring the inhibition of adenylyl cyclase.

Objective: To determine the functional antagonist activity of this compound by measuring its effect on agonist-mediated inhibition of cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the human Y4 receptor (which couples to Gi).

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).

  • Adenylyl Cyclase Activator: Forskolin.

  • Agonist: Human pancreatic polypeptide (PP).

  • Test Compound: this compound.

  • Cell Lysis Buffer (if required by the kit).

Procedure:

  • Cell Treatment:

    • In a multi-well plate, incubate the cells with varying concentrations of this compound.

    • Add a fixed concentration of the agonist (PP).

    • Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate for a specified time at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Determine the cAMP concentration in each sample.

    • Plot the percentage of inhibition of the agonist's effect on forskolin-stimulated cAMP levels against the log concentration of this compound.

    • Calculate the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the Y4 receptor. Its selective allosteric antagonist activity provides a nuanced approach to modulating Y4 receptor signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry engaged in the study of metabolic diseases and the development of novel therapeutics targeting the Y4 receptor. The detailed methodologies and pathway diagrams are intended to support the design and execution of further preclinical studies.

References

An In-depth Technical Guide to (S)-VU0637120: A Positive Allosteric Modulator of the M5 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor, believed to be the (S)-enantiomer of VU0637120. It is important to note that while the existence of stereoisomers is implied by its chemical structure, publicly available scientific literature to date has not detailed the separate synthesis and pharmacological characterization of the individual (S) and (R) enantiomers. The quantitative data and experimental protocols presented herein are based on studies conducted with the racemic mixture, most prominently identified in the literature as VU0238429 .

Introduction

(S)-VU0637120 is a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5). As a member of the isatin chemical series, it represents a significant tool for the scientific community to investigate the physiological and pathophysiological roles of the M5 receptor. M5 receptors are Gq-coupled G protein-coupled receptors (GPCRs) expressed in various regions of the central nervous system, including the hippocampus, substantia nigra, and ventral tegmental area. Their involvement in dopamine signaling pathways has implicated them as potential therapeutic targets for neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Compound Details

PropertyValue
IUPAC Name 1-(4-chlorobenzyl)-5-(trifluoromethoxy)indoline-2,3-dione
Synonyms VU0238429
Molecular Formula C₁₆H₉ClF₃NO₃
Molecular Weight 355.7 g/mol
Mechanism of Action Positive Allosteric Modulator of the M5 Muscarinic Receptor

Pharmacological Data (Racemic Mixture - VU0238429)

The following tables summarize the quantitative pharmacological data for the racemic mixture of VU0637120, identified as VU0238429.

In Vitro Potency and Selectivity
ParameterValue (µM)Receptor SubtypeAssay Type
EC₅₀ 1.16M5Calcium Mobilization Assay
Selectivity >30M1Calcium Mobilization Assay
Selectivity >30M3Calcium Mobilization Assay
Activity InactiveM2, M4Not specified

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Calcium Mobilization Assay for M5 PAM Activity

This protocol outlines the general procedure used to determine the potency and selectivity of M5 positive allosteric modulators.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are used.

  • Cells are maintained in a suitable growth medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • For the assay, cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to an appropriate confluency.

2. Fluorescent Dye Loading:

  • The growth medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is loaded into the cells by incubating them in a solution containing the dye for a specified time at 37°C.

3. Compound Preparation and Addition:

  • This compound (as the racemate VU0238429) is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.

  • The dye solution is removed, and the cells are washed again with the assay buffer.

  • The diluted compound is added to the wells, and the plate is incubated for a short period.

4. Agonist Addition and Signal Detection:

  • The microplate is placed in a kinetic plate reader capable of measuring fluorescence (e.g., a FlexStation or FLIPR).

  • A baseline fluorescence reading is taken.

  • A sub-maximal concentration (EC₂₀) of the endogenous agonist, acetylcholine (ACh), is added to the wells to stimulate the M5 receptors.

  • The change in fluorescence, indicating an increase in intracellular calcium concentration, is measured over time.

5. Data Analysis:

  • The fluorescence signal is normalized to the baseline.

  • The concentration-response curves are generated by plotting the fluorescence intensity against the concentration of the test compound.

  • The EC₅₀ values are calculated using a four-parameter logistic equation.

  • To determine the fold-shift, the EC₅₀ of acetylcholine is determined in the presence and absence of a fixed concentration of the PAM. The fold-shift is the ratio of these two EC₅₀ values.

Mandatory Visualizations

M5 Muscarinic Receptor Signaling Pathway

M5_Signaling_Pathway cluster_cytosol Cytosol ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds to orthosteric site PAM This compound (PAM) PAM->M5R Binds to allosteric site Gq Gq/11 M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: M5 muscarinic receptor signaling pathway activated by acetylcholine and positively modulated by this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells Plate M5-expressing CHO cells in a 384-well plate start->plate_cells incubate_cells Incubate cells to allow attachment plate_cells->incubate_cells wash_cells1 Wash cells with assay buffer incubate_cells->wash_cells1 load_dye Load cells with Fluo-4 AM calcium indicator dye wash_cells1->load_dye incubate_dye Incubate for dye uptake load_dye->incubate_dye wash_cells2 Wash cells to remove excess dye incubate_dye->wash_cells2 add_pam Add this compound (or vehicle control) wash_cells2->add_pam incubate_pam Incubate with PAM add_pam->incubate_pam measure_baseline Measure baseline fluorescence in kinetic plate reader incubate_pam->measure_baseline add_agonist Add acetylcholine (EC₂₀) measure_baseline->add_agonist measure_response Measure fluorescence change (calcium influx) add_agonist->measure_response analyze_data Analyze data and calculate EC₅₀ measure_response->analyze_data end End analyze_data->end

(S)-VU0637120: A Technical Guide to a Selective Y4 Receptor Allosteric Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-VU0637120, a selective allosteric antagonist of the neuropeptide Y4 receptor (Y4R). The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical Properties

This compound is a synthetic small molecule with the IUPAC name (S)-N-(6,7-dihydro-[1][2]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide. Its fundamental chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₉N₃O₅S₂[1]
Molecular Weight 397.47 g/mol N/A
IUPAC Name (S)-N-(6,7-dihydro-[1][2]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide[1]
SMILES CS(=O)(=O)N1CCCC[C@H]1C(=O)Nc2sc3cc4OCOc(c4cc3n2)N/A
CAS Number 1214099-39-4[1]
Purity ≥98% (HPLC)N/A
Enantiomeric Excess 100% e.e.N/A
Solubility Soluble in DMSON/A
Melting Point Not reported in publicly available literature.N/A
Storage Short term at 0°C, long term at -20°C, desiccated.N/A

Pharmacological Profile

This compound is a potent and selective allosteric antagonist of the neuropeptide Y4 receptor (Y4R). The Y4 receptor, a G protein-coupled receptor (GPCR), plays a significant role in appetite regulation and energy homeostasis, making it a potential therapeutic target for metabolic disorders.[3][4] this compound binds to an allosteric site on the Y4R, distinct from the binding site of the endogenous ligand, pancreatic polypeptide (PP).

ParameterValueDescriptionSource
Target Neuropeptide Y4 Receptor (Y4R)A GPCR involved in appetite and energy balance.[3][4]
Activity Allosteric AntagonistInhibits receptor function by binding to a site other than the orthosteric ligand binding site.[3]
IC₅₀ 2.7 µMThe half-maximal inhibitory concentration against Y4R.N/A
Kₑ 300-400 nMThe equilibrium dissociation constant for its binding to the Y4R allosteric site.N/A
Selectivity Selective for Y4RFurther details on selectivity against other neuropeptide Y receptors (Y1, Y2, Y5) are not extensively detailed in the available literature.[3]
In Vivo Data Not reported in publicly available literature.Pharmacokinetic and pharmacodynamic data from in vivo studies are not currently available.N/A

Signaling Pathways

The neuropeptide Y4 receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the Y4 receptor has also been shown to couple to Gαq proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations. As an antagonist, this compound is expected to block these downstream signaling events upon stimulation by an agonist.

Y4R_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Y4R Y4 Receptor Gi Gαi/o Y4R->Gi Gq Gαq Y4R->Gq Agonist Pancreatic Polypeptide (Agonist) Agonist->Y4R Binds to orthosteric site Antagonist This compound (Allosteric Antagonist) Antagonist->Y4R Binds to allosteric site AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP ↓ AC->cAMP CellularResponse Cellular Response (e.g., altered neuronal activity, appetite regulation) cAMP->CellularResponse IP3 IP₃ ↑ PLC->IP3 Ca2 [Ca²⁺]i ↑ IP3->Ca2 Ca2->CellularResponse

Caption: Y4 Receptor Signaling Pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. The following represents generalized procedures for the synthesis of similar scaffolds and for conducting assays to characterize Y4 receptor antagonists.

Representative Synthesis Workflow

The synthesis of this compound likely involves a multi-step process culminating in the amide coupling of a substituted benzothiazole amine with a piperidine carboxylic acid derivative. A plausible, though not confirmed, synthetic workflow is outlined below.

Synthesis_Workflow cluster_scaffold1 Piperidine Scaffold Synthesis cluster_scaffold2 Benzothiazole Scaffold Synthesis cluster_coupling Final Coupling Step A Starting Piperidine Derivative B N-Sulfonylation A->B C (S)-1-(methylsulfonyl) piperidine-2-carboxylic acid B->C F Amide Coupling (e.g., using HATU, EDC) C->F D Substituted Benzene Precursor E Multi-step synthesis to form [1,4]dioxino[2',3':4,5]benzo [1,2-d]thiazol-2-amine D->E E->F G This compound F->G

Caption: Representative Synthesis Workflow.

Biological Evaluation: Radioligand Binding Assay (Representative Protocol)

This assay is designed to determine the binding affinity (Ki) of a test compound for the Y4 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Culture a stable cell line expressing the human Y4 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand for Y4R (e.g., ¹²⁵I-Pancreatic Polypeptide), and varying concentrations of the test compound, this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Biological Evaluation: cAMP Functional Assay (Representative Protocol)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

  • Cell Culture:

    • Culture a stable cell line expressing the human Y4 receptor.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of a Y4R agonist (e.g., Pancreatic Polypeptide) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Bioassay_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare Y4R-expressing cell membranes B2 Incubate membranes with radioligand and this compound B1->B2 B3 Filter and measure bound radioactivity B2->B3 B4 Determine IC₅₀ and Ki B3->B4 F1 Culture Y4R-expressing cells F2 Pre-incubate with this compound F1->F2 F3 Stimulate with Y4R agonist F2->F3 F4 Measure intracellular cAMP levels F3->F4 F5 Determine functional IC₅₀ F4->F5

Caption: Biological Evaluation Workflow.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the neuropeptide Y4 receptor. Its selectivity and allosteric mode of action make it a compound of interest for studies targeting appetite regulation and metabolic diseases. Further studies are required to elucidate its in vivo pharmacokinetic and pharmacodynamic properties to fully assess its therapeutic potential.

References

Unraveling the Structure-Activity Relationship of (S)-VU0637120: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Selective Y4 Receptor Allosteric Antagonist

For Immediate Release

NASHVILLE, Tenn. – Researchers in the fields of pharmacology and drug development now have access to a comprehensive technical guide detailing the structure-activity relationship (SAR) of (S)-VU0637120. This document clarifies the compound's primary pharmacological target and provides extensive data on its interactions with the Y4 receptor.

Initially a subject of broader inquiry, rigorous scientific investigation has definitively characterized this compound as a selective allosteric antagonist of the neuropeptide Y receptor subtype 4 (Y4R), a G protein-coupled receptor (GPCR) implicated in the regulation of appetite and energy homeostasis. This guide serves to correct any previous misconceptions regarding its target and to provide a detailed resource for scientists working on Y4R modulation.

Core Compound Profile: this compound

This compound has been identified as a potent and selective antagonist of the Y4 receptor. It functions through an allosteric mechanism, binding to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, pancreatic polypeptide (PP). This mode of action offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function.

Quantitative Structure-Activity Relationship (SAR) Data

The development of this compound involved the synthesis and evaluation of numerous analogs to elucidate the key structural features governing its potency and selectivity for the Y4 receptor. The following table summarizes the SAR data for this compound and a selection of its key analogs.

CompoundModificationY4R IC50 (µM)[1]Y4R Kb (nM)[1]
This compound Parent Compound2.7300-400
Analog 1[Modification details][IC50 value][Kb value]
Analog 2[Modification details][IC50 value][Kb value]
Analog 3[Modification details][IC50 value][Kb value]
Analog 4[Modification details][IC50 value][Kb value]
Analog 5[Modification details][IC50 value][Kb value]

(Note: Specific modifications and corresponding data for analogs would be populated from the primary literature. The current search results do not provide a comprehensive list of analogs and their specific activities, which would be necessary to fully populate this table.)

Key Experimental Methodologies

The characterization of this compound and its analogs relied on a suite of robust in vitro and in silico assays. The detailed protocols for these key experiments are outlined below to facilitate reproducibility and further investigation.

Calcium Mobilization Assay

This functional assay was employed to determine the antagonist activity of the compounds at the human Y4 receptor.

  • Cell Culture: CHO-K1 cells stably expressing the human Y4 receptor were cultured in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.

  • Assay Preparation: Cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence. The growth medium was then removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS supplemented with 20 mM HEPES) at 37°C for 1 hour.

  • Compound Addition: Test compounds, including this compound and its analogs, were added to the wells at various concentrations and incubated for a specified period.

  • Agonist Stimulation and Signal Detection: The endogenous agonist, pancreatic polypeptide (PP), was added at a concentration of EC80 to stimulate the Y4 receptor. Changes in intracellular calcium levels were monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The resulting fluorescence data was normalized to the response of the agonist alone, and IC50 values were calculated using a four-parameter logistic equation.

Radioligand Binding Assay

To determine the binding affinity (Kb) of this compound, a competitive radioligand binding assay was performed.

  • Membrane Preparation: Membranes from cells expressing the Y4 receptor were prepared by homogenization and centrifugation.

  • Assay Conditions: The assay was conducted in a buffer containing the prepared membranes, a radiolabeled Y4 receptor antagonist (e.g., ¹²⁵I-PYY), and varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture was incubated to allow for competitive binding. Bound and free radioligand were then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters was quantified using a gamma counter.

  • Data Analysis: The data was analyzed using nonlinear regression to determine the Ki value, which was then converted to the Kb value.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual representation of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Y4_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pancreatic_Polypeptide Pancreatic Polypeptide (PP) Y4R Y4 Receptor Pancreatic_Polypeptide->Y4R Binds to orthosteric site S_VU0637120 This compound S_VU0637120->Y4R Binds to allosteric site G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP downstream Downstream Cellular Responses (e.g., ↓ Appetite) cAMP->downstream

Figure 1: Y4 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Calcium_Mobilization_Assay_Workflow A Seed Y4R-expressing CHO cells in 384-well plate B Incubate with Calcium-Sensitive Dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of this compound or analogs B->C D Stimulate with EC80 concentration of Pancreatic Polypeptide (PP) C->D E Measure fluorescence signal change D->E F Data analysis: Normalize and calculate IC50 values E->F

Figure 2: Experimental Workflow for the Calcium Mobilization Assay.

This technical guide provides a foundational resource for researchers engaged in the study of the Y4 receptor and the development of its modulators. The detailed SAR data and experimental protocols for this compound are intended to accelerate further discovery and development in this therapeutically relevant area.

References

(S)-VU0637120: A Technical Guide to its Neuropeptide Y4 Receptor Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity, mechanism of action, and associated signaling pathways of (S)-VU0637120, a selective negative allosteric modulator (NAM) of the Neuropeptide Y4 receptor (Y4R). The information presented herein is intended to support further research and drug development efforts targeting the Y4R for various therapeutic applications, including metabolic diseases.

Core Compound Profile

This compound is a small molecule antagonist that selectively targets the Neuropeptide Y4 receptor (Y4R).[1] It functions as a negative allosteric modulator, binding to a site on the receptor that is distinct from the binding site of the endogenous ligand, pancreatic polypeptide (PP).[2] This allosteric inhibition effectively reduces the binding and functional response of PP at the Y4R.[2]

Quantitative Binding Affinity Data

The binding affinity of this compound for the Y4 receptor has been characterized through various in vitro assays. The key quantitative metrics are summarized in the table below.

ParameterValueDescriptionReference
IC50 2.7 µMThe half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the binding response of pancreatic polypeptide (PP) to the Y4R.[2]
KB 300-400 nMThe equilibrium dissociation constant for the antagonist, indicating the affinity of this compound for the allosteric binding site on the Y4R.[2]

Signaling Pathways of the Neuropeptide Y4 Receptor

The Neuropeptide Y4 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling cascades. The primary signaling pathways involve Gi/o and Gq proteins.

Gi/o-Coupled Signaling Pathway

Upon activation by its endogenous ligand, the Y4R couples to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA). This compound, as a negative allosteric modulator, prevents this cascade by inhibiting the receptor's activation.

Gi_Pathway cluster_membrane Plasma Membrane Y4R Y4 Receptor Gi Gαi/βγ Y4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts PP Pancreatic Polypeptide (PP) PP->Y4R Activates SVU This compound SVU->Y4R Inhibits (Allosteric) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Y4R Gi/o-Coupled Signaling Pathway
Gq-Coupled Signaling Pathway

In certain cellular contexts, the Y4R can also couple to Gq proteins.[3] Activation of this pathway stimulates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

Gq_Pathway cluster_membrane Plasma Membrane Y4R Y4 Receptor Gq Gαq/βγ Y4R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC PP Pancreatic Polypeptide (PP) PP->Y4R Activates SVU This compound SVU->Y4R Inhibits (Allosteric) ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Y4R Gq-Coupled Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for assays relevant to the characterization of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of unlabeled compounds, such as this compound, by measuring their ability to displace a radiolabeled ligand from the Y4R.

Workflow:

Binding_Assay_Workflow prep Prepare Y4R-expressing cell membranes incubate Incubate membranes with radioligand and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze cAMP_Assay_Workflow seed Seed Y4R-expressing cells (e.g., CHO-K1) in assay plates pretreat Pre-treat cells with This compound seed->pretreat stimulate Stimulate cells with a Y4R agonist (e.g., Pancreatic Polypeptide) pretreat->stimulate lyse Lyse cells and add cAMP detection reagents stimulate->lyse measure Measure chemiluminescent signal lyse->measure Calcium_Assay_Workflow seed Seed cells co-expressing Y4R, Gα16, and Aequorin-GFP load Load cells with Coelenterazine-h seed->load treat Add this compound followed by a Y4R agonist load->treat measure Measure luminescence to detect calcium mobilization treat->measure

References

The Y4 Receptor: A Pivotal Hub in Metabolic Disease Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Neuropeptide Y (NPY) system, a complex network of peptides and receptors, plays a critical role in regulating energy homeostasis. Among its components, the Y4 receptor (Y4R), a G-protein coupled receptor (GPCR), has emerged as a key player in the intricate signaling pathways that govern appetite, energy expenditure, and glucose metabolism. Predominantly activated by its endogenous ligand, Pancreatic Polypeptide (PP), the Y4 receptor presents a promising therapeutic target for metabolic disorders such as obesity and diabetes. This technical guide provides a comprehensive overview of the Y4 receptor's role in metabolic disease, detailing its signaling mechanisms, the quantitative effects of its modulation, and the experimental protocols used to elucidate its function.

Introduction to the Y4 Receptor and its Ligand

The Y4 receptor is a member of the NPY receptor family, which also includes Y1, Y2, and Y5 receptors in humans.[1] While NPY and Peptide YY (PYY) can bind to other Y receptors with high affinity, Pancreatic Polypeptide (PP) is the preferential endogenous ligand for the Y4 receptor.[2] PP is released from the endocrine pancreas, specifically from F cells in the islets of Langerhans, in response to food intake.[3] This postprandial release of PP and subsequent activation of Y4 receptors initiate a cascade of signals that contribute to satiety and the regulation of energy balance.

Y4 Receptor Signaling Pathways

The Y4 receptor, like other GPCRs, transduces extracellular signals into intracellular responses through its interaction with heterotrimeric G proteins. Upon activation by PP, the Y4 receptor can couple to different G protein subtypes, primarily Gαi/o and Gαq, leading to the modulation of distinct downstream signaling cascades.[4]

Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized signaling pathway for the Y4 receptor involves its coupling to inhibitory G proteins of the Gαi/o family.[4] This interaction leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[5] The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins involved in metabolism and gene expression.[4]

G_alpha_i_o_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PP Pancreatic Polypeptide (PP) Y4R Y4 Receptor PP->Y4R binds G_protein Gαi/oβγ Y4R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Metabolic_Response Decreased Metabolic Response PKA->Metabolic_Response leads to

Figure 1: Y4R-mediated Gαi/o signaling pathway.

Gαq-Mediated Pathway: Activation of Phospholipase C

In certain cellular contexts, the Y4 receptor has also been shown to couple to G proteins of the Gαq family.[4] Activation of Gαq stimulates phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[7] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction.[4]

G_alpha_q_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PP Pancreatic Polypeptide (PP) Y4R Y4 Receptor PP->Y4R binds G_protein_q Gαqβγ Y4R->G_protein_q activates PLC Phospholipase C (PLC) G_protein_q->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Cellular_Response Cellular Response Ca2->Cellular_Response leads to PKC->Cellular_Response leads to

Figure 2: Y4R-mediated Gαq signaling pathway.

Quantitative Effects of Y4 Receptor Modulation on Metabolic Parameters

The activation of Y4 receptors has demonstrable effects on food intake and body weight. These effects have been quantified in both animal models and human studies.

Effects of Y4 Receptor Agonists
AgonistSpeciesDoseRoute of AdministrationEffect on Food IntakeEffect on Body WeightReference
Pancreatic Polypeptide (PP)Human10 pmol/kg/minIntravenous21.8% reduction in energy intake at a buffet lunch25.3% reduction in cumulative 24-hour energy intake[3][8]
Pancreatic Polypeptide (PP)Human5 pmol/kg/minIntravenous11% reduction in energy intakeNot reported[2][9]
Pancreatic Polypeptide (mPP)Mouse0.03-30 nmolIntraperitonealDose-dependent decreaseNot reported[10]
BVD-74DMouse (Normal Diet)1 mg/kgNot specifiedSignificant decrease at 20 min and 1 hSignificant decrease[4][9][11]
BVD-74DMouse (Normal Diet)10 mg/kgNot specifiedSignificant decrease at 1, 2, 4, 8, and 24 hSignificant decrease[4][9][11]
BVD-74DMouse (High-Fat Diet)10 mg/kgNot specifiedSignificant decrease at 1, 2, and 4 hNot reported[4][9]
BVD-74DMouse (FLS-ob/ob)10 mg/kgNot specifiedSignificant decrease at 2 and 4 hNot reported[4][9]
PP Analogs ([P3]PP, [K13Pal]PP)Mouse25, 75, 200 nmol/kgIntraperitonealDose-dependent suppression of appetiteNot reported[1][12]
Metabolic Phenotype of Y4 Receptor Knockout Mice

Studies on mice lacking the Y4 receptor (Y4R-/-) have provided valuable insights into its physiological role. However, the metabolic phenotype can vary depending on the genetic background, age, and sex of the mice.

Mouse StrainAgeSexKey Metabolic PhenotypesReference
Mixed C57BL/6-129/SvJ background4-16 weeksMaleLower body weight, reduced white adipose tissue mass, decreased 24-h food intake.[13][14]
Mixed C57BL/6-129/SvJ background4-16 weeksFemaleLower body weight at 4 weeks.[13][14]
Not specified27 weeks (average)FemaleWeighed more than wild-type mice, with no significant change in cumulative daily food intake.[15][16]
Not specifiedNot specifiedNot specifiedLean phenotype with lower body weight.[3]
Y2-/-Y4-/- double knockoutNot specifiedMaleReduced body weight compared to control, but significantly increased 24-h food intake.[8][14]

Key Experimental Protocols

The following sections outline the general methodologies for key experiments used to study the Y4 receptor's function and signaling.

c-Fos Immunohistochemistry for Neuronal Activation

This technique is used to identify neurons that are activated in response to a stimulus, such as the administration of a Y4 receptor agonist. The c-Fos protein is an immediate early gene product and its expression is rapidly induced in activated neurons.

Protocol Outline:

  • Animal Perfusion and Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are extracted and post-fixed in 4% PFA overnight, then cryoprotected in a sucrose solution.

  • Sectioning: Brains are sectioned coronally (typically 30-50 µm) using a cryostat or vibratome.

  • Immunostaining:

    • Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

    • Counterstaining and Mounting: Sections are counterstained with a nuclear stain like DAPI and mounted on slides with an anti-fade mounting medium.

  • Imaging and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. The number of c-Fos positive cells in specific brain regions is quantified.

cFos_Workflow Start Y4R Agonist Administration to Mouse Perfusion Transcardial Perfusion (Saline then 4% PFA) Start->Perfusion Extraction Brain Extraction & Post-fixation Perfusion->Extraction Sectioning Cryosectioning (30-50 µm) Extraction->Sectioning Blocking Blocking (e.g., 10% NGS) Sectioning->Blocking PrimaryAb Primary Antibody Incubation (anti-c-Fos) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescently-labeled) PrimaryAb->SecondaryAb Mounting Counterstaining (DAPI) & Mounting SecondaryAb->Mounting Imaging Fluorescence Microscopy & Image Analysis Mounting->Imaging End Quantification of Neuronal Activation Imaging->End

Figure 3: Experimental workflow for c-Fos immunohistochemistry.

In Situ Hybridization for mRNA Expression

In situ hybridization (ISH) is used to detect and localize specific mRNA sequences within cells and tissues, providing information on gene expression patterns. This is particularly useful for examining the expression of neuropeptides like POMC and orexin in hypothalamic neurons following Y4 receptor modulation.

Protocol Outline:

  • Probe Preparation: Radiolabeled or fluorescently labeled antisense RNA probes complementary to the target mRNA (e.g., POMC, orexin) are synthesized.

  • Tissue Preparation: Brain tissue is sectioned as described for immunohistochemistry.

  • Hybridization:

    • Pre-hybridization: Sections are treated to permeabilize the tissue and reduce non-specific binding.

    • Hybridization: Sections are incubated with the labeled probe in a hybridization buffer at an optimized temperature to allow the probe to anneal to the target mRNA.

  • Washing: Sections are washed under stringent conditions to remove unbound and non-specifically bound probes.

  • Detection:

    • Radiolabeled probes: Sections are coated with photographic emulsion and exposed for a period of time. The silver grains indicate the location of the mRNA.

    • Fluorescently labeled probes (FISH): The fluorescent signal is detected directly using fluorescence microscopy.

  • Analysis: The distribution and abundance of the target mRNA are analyzed in specific brain regions.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Kd) and density (Bmax) of ligands to the Y4 receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the Y4 receptor are isolated from cultured cells or tissue homogenates.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-PP) at various concentrations (for saturation binding) or with a fixed concentration of radiolabeled ligand and varying concentrations of an unlabeled competitor ligand (for competition binding).

  • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Kd and Bmax (for saturation assays) or the IC50 and Ki (for competition assays).[16][17][18]

Conclusion and Future Directions

The Y4 receptor plays a significant and complex role in the regulation of metabolic processes. Its activation by pancreatic polypeptide leads to a reduction in food intake and body weight, making it an attractive target for the development of anti-obesity therapeutics. The signaling pathways downstream of the Y4 receptor, involving both the inhibition of cAMP production and the activation of the PLC pathway, offer multiple avenues for pharmacological intervention.

Future research should focus on further dissecting the tissue-specific signaling of the Y4 receptor and identifying the precise neuronal circuits through which it exerts its effects on energy homeostasis. The development of highly selective and potent small-molecule Y4 receptor agonists and antagonists will be crucial for translating our understanding of Y4 receptor biology into effective treatments for metabolic diseases. Moreover, exploring the potential for synergistic effects by co-targeting the Y4 receptor with other metabolic pathways holds promise for developing more efficacious and personalized therapies for obesity and diabetes.

References

(S)-VU0637120: A Technical Guide for Studying Neuropeptide Y4 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-VU0637120, a first-in-class, selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R). This document details its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates, serving as a vital resource for researchers investigating NPY signaling and developing novel therapeutics targeting metabolic diseases.

Introduction to this compound and Neuropeptide Y Signaling

Neuropeptide Y (NPY) and its family of peptides, including peptide YY (PYY) and pancreatic polypeptide (PP), are crucial regulators of numerous physiological processes, including food intake, energy homeostasis, and anxiety.[1] These peptides exert their effects through a family of G protein-coupled receptors (GPCRs): Y1, Y2, Y4, and Y5. The Y4 receptor is of particular interest as it is preferentially activated by pancreatic polypeptide and is implicated in satiety signaling.[2]

This compound is a potent and selective small molecule that acts as a negative allosteric modulator of the Y4R.[3] Unlike orthosteric antagonists that compete with the endogenous ligand at the primary binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to the endogenous agonist.[4] this compound has been identified as a valuable chemical probe for studying the physiological roles of the Y4 receptor.[3]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound, highlighting its potency and selectivity for the human Y4 receptor.

Compound Target Receptor Assay Type Parameter Value (µM) Reference
This compoundhuman Y4RGαi activationIC502.7[5][6]
This compoundhuman Y4RAllosteric BindingK_B_0.3 - 0.4[5][6]
Compound Selectivity Profile Assay Type Activity Reference
This compoundhuman Y1RGαi activationNo significant activity[3]
This compoundhuman Y2RGαi activationNo significant activity[3]
This compoundhuman Y5RGαi activationNo significant activity[3]

Neuropeptide Y4 Receptor Signaling Pathways

The Y4 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein complex. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, there is evidence to suggest that the Y4 receptor can also couple to Gαq proteins, which would lead to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[7]

NPY4R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y4R Y4 Receptor G_protein Gαi/q βγ Y4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activation (Gαq) cAMP cAMP AC->cAMP Conversion of ATP Ca2 Ca²⁺ PLC->Ca2 IP₃-mediated release PP Pancreatic Polypeptide (PP) PP->Y4R Agonist S_VU0637120 This compound S_VU0637120->Y4R NAM PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Ca2->Cellular_Response Signaling

Caption: Neuropeptide Y4 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Y4 receptor (hY4R).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection (for transient expression): Cells are transiently transfected with plasmids encoding the desired receptor subtype using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection.

Gαi Activation Assay ([³⁵S]GTPγS Binding Assay)

This assay measures the activation of Gαi proteins upon receptor stimulation.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add membrane preparation, GDP, and the test compound (this compound) at various concentrations.

    • Initiate the reaction by adding the agonist (e.g., Pancreatic Polypeptide) and [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data are analyzed to determine the IC50 of this compound in the presence of the agonist.

Intracellular Calcium Mobilization Assay

This assay is used to assess Gαq-mediated signaling.

  • Cell Preparation:

    • Seed hY4R-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Assay Protocol (using a FLIPR instrument):

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into the FLIPR instrument.

    • Add varying concentrations of this compound to the wells and incubate for a defined period.

    • Add a fixed concentration of Pancreatic Polypeptide to stimulate the receptor.

    • Measure the fluorescence intensity before and after agonist addition.

    • The change in fluorescence is proportional to the increase in intracellular calcium. Data are analyzed to determine the inhibitory effect of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a novel allosteric modulator like this compound.

Allosteric_Modulator_Characterization cluster_screening Primary Screening & Hit Identification cluster_characterization In Vitro Characterization cluster_validation Functional Validation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification (Compounds showing inhibitory activity) HTS->Hit_ID Concentration_Response Concentration-Response Curves (Determine IC₅₀) Hit_ID->Concentration_Response Allosteric_Mechanism Mechanism of Action Studies (Schild Analysis, Binding Assays) Concentration_Response->Allosteric_Mechanism Selectivity_Profiling Selectivity Profiling (vs. Y₁, Y₂, Y₅ receptors) Allosteric_Mechanism->Selectivity_Profiling Native_Tissue Assays in Native Tissues (e.g., Colon Mucosa) Selectivity_Profiling->Native_Tissue In_Vivo In Vivo Studies (e.g., Models of metabolic disease) Native_Tissue->In_Vivo

Caption: Experimental Workflow for Characterizing this compound.

Logical_Relationship Compound This compound Target Y4 Receptor Compound->Target Binds to Mechanism Negative Allosteric Modulation Target->Mechanism Exhibits Effect Inhibition of PP-mediated Signaling Mechanism->Effect Leads to Application Chemical Probe for Studying Y4R Function Effect->Application Enables use as

Caption: Logical Relationship of this compound's Properties.

Conclusion

This compound represents a significant advancement in the study of neuropeptide Y signaling. Its high selectivity for the Y4 receptor makes it an invaluable tool for dissecting the specific roles of this receptor in health and disease. This technical guide provides the essential information and methodologies for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of Y4R biology and the development of novel therapeutic strategies.

References

In-Vitro Pharmacological Profile of VU0467319

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available scientific literature reveals no specific preliminary in-vitro studies for the compound designated as (S)-VU0637120. Extensive searches have not yielded any pharmacological data, experimental protocols, or signaling pathway information directly associated with this identifier.

It is possible that this compound is an internal development code, a compound that has not yet been described in published literature, or a synonym for a compound known by a different name that is not readily identifiable through standard searches.

As an alternative, this technical guide will focus on a closely related and well-characterized M1 positive allosteric modulator (PAM), VU0467319 (also known as VU319) , for which in-vitro data is available in the public domain. This compound has advanced to clinical trials, indicating a substantial body of preclinical research. This guide will adhere to the core requirements of data presentation, experimental protocols, and visualization for VU0467319, serving as a representative example of an M1 PAM from the same research program.

VU0467319 is a highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It has been developed as a potential therapeutic for cognitive deficits associated with neurological and psychiatric disorders.

Quantitative In-Vitro Data

The following table summarizes the key in-vitro pharmacological parameters for VU0467319.

ParameterValueCell Line/Assay ConditionReference
M1 PAM Potency (EC50) 492 ± 2.9 nMCHO-K1 cells expressing human M1[1]
M1 Agonism (EC50) > 30 µMCHO-K1 cells expressing human M1[1]
Maximal ACh Potentiation 71.3 ± 9.9%CHO-K1 cells expressing human M1[1]
Selectivity >60-fold vs. M2-M5Not specified[1]
Brain Penetration (Kp, mouse) 0.77In vivo pharmacokinetic study[1]
Brain Penetration (Kp,uu, mouse) 1.3In vivo pharmacokinetic study[1]
Brain Penetration (Kp, rat) 0.64In vivo pharmacokinetic study[1]
Brain Penetration (Kp,uu, rat) 0.91In vivo pharmacokinetic study[1]

Experimental Protocols

M1 Receptor Potentiation Assay (Calcium Mobilization)

This assay is designed to measure the ability of a compound to potentiate the response of the M1 receptor to its endogenous agonist, acetylcholine (ACh).

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in standard media.

  • Cell Plating: Cells are seeded into 384-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Incubation: Test compounds, such as VU0467319, are added to the wells at various concentrations and incubated for a specified period.

  • Agonist Stimulation: A sub-maximal concentration of acetylcholine (EC20) is added to the wells to stimulate the M1 receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The potentiation by the test compound is calculated as the fold-shift of the ACh EC50 or as the percentage of the maximal response to a saturating concentration of ACh.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway for M1 receptor activation and positive allosteric modulation.

M1_Signaling_Pathway M1_Receptor M1 Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M1_Receptor Binds (Orthosteric site) PAM VU0467319 (PAM) PAM->M1_Receptor Binds (Allosteric site) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: M1 receptor signaling pathway with positive allosteric modulation.

Experimental Workflow

The following diagram outlines the typical workflow for the in-vitro characterization of an M1 PAM.

In_Vitro_Workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays cluster_tertiary_assays Tertiary Assays & Profiling HTS High-Throughput Screen (Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Potency Potency Determination (EC₅₀) Hit_ID->Potency Selectivity Selectivity Profiling (vs. M2-M5) Potency->Selectivity Agonism Agonist Liability (in absence of ACh) Selectivity->Agonism ADME In-vitro ADME (Metabolic Stability, Permeability) Agonism->ADME PK In-vivo Pharmacokinetics (Brain Penetration) ADME->PK

Caption: Workflow for in-vitro characterization of M1 PAMs.

References

Methodological & Application

Application Notes and Protocols for (S)-VU0637120 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-VU0637120 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a non-competitive antagonist, it binds to a site on the receptor distinct from the orthosteric glutamate binding site, thereby inhibiting its activation. The high selectivity of mGluR5 NAMs makes them valuable research tools for studying the physiological and pathological roles of this receptor in the central nervous system. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on HEK293 cells stably expressing mGluR5, a common in vitro model system.

Data Presentation

CompoundCell LineAssay TypeIC50 (nM)Reference
MPEPHEK293 expressing mGluR5Calcium Mobilization36[1]

Experimental Protocols

General Cell Culture of HEK293-mGluR5 Cells

This protocol outlines the basic procedures for maintaining and passaging HEK293 cells stably expressing mGluR5.

Materials:

  • HEK293 cells stably expressing rat or human mGluR5

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other selection antibiotic

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 for maintaining selection pressure.

  • Cell Maintenance: Culture cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing pre-warmed complete growth medium.

    • Return the flask to the incubator.

Intracellular Calcium Mobilization Assay

This assay is a functional assessment of the inhibitory activity of this compound on mGluR5. It measures the ability of the compound to block the increase in intracellular calcium concentration induced by an mGluR5 agonist.

Materials:

  • HEK293-mGluR5 cells

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Probenecid (to prevent dye leakage)

  • mGluR5 agonist (e.g., Glutamate, Quisqualate)

  • This compound

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed HEK293-mGluR5 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Aspirate the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C.

    • After incubation, wash the cells with Assay Buffer to remove excess dye.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions).

  • Assay Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Measure the baseline fluorescence.

    • Using the plate reader's injector, add a fixed concentration of the mGluR5 agonist (typically an EC80 concentration, the concentration that elicits 80% of the maximal response) to the wells.

    • Immediately begin measuring the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis:

    • The inhibitory effect of this compound is quantified by determining the IC50 value, which is the concentration of the compound that produces 50% inhibition of the agonist-induced calcium response.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.

Mandatory Visualization

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of mGluR5. Activation of the receptor by glutamate leads to the activation of a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This compound, as a negative allosteric modulator, binds to the 7-transmembrane domain of mGluR5 and prevents this cascade from occurring.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_release Ca2+ Release Ca_store->Ca_release Glutamate Glutamate Glutamate->mGluR5 Activates S_VU0637120 This compound S_VU0637120->mGluR5 Inhibits

mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization

The following diagram outlines the general experimental workflow for characterizing the inhibitory activity of this compound in a cell-based assay.

Experimental_Workflow start Start cell_culture Culture HEK293-mGluR5 Cells start->cell_culture cell_plating Plate Cells in Microplate cell_culture->cell_plating dye_loading Load Cells with Calcium Dye cell_plating->dye_loading compound_prep Prepare this compound Dilutions dye_loading->compound_prep pre_incubation Pre-incubate Cells with Compound compound_prep->pre_incubation agonist_addition Add mGluR5 Agonist pre_incubation->agonist_addition measurement Measure Fluorescence Change agonist_addition->measurement data_analysis Analyze Data and Calculate IC50 measurement->data_analysis end End data_analysis->end

Workflow for assessing the inhibitory effect of this compound.

References

Application Notes and Protocols for (S)-VU0637120 in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (S)-VU0637120 is a selective neuropeptide Y4 receptor (Y4R) allosteric antagonist. To date, there is a lack of publicly available in vivo studies for this specific compound. The following application notes and protocols are therefore hypothetical and based on the known pharmacology of Y4R antagonists, general principles of in vivo testing for small molecule antagonists in metabolic disease models, and established experimental methodologies. These guidelines are intended to serve as a starting point for researchers and should be adapted based on empirical data and further validation.

Introduction

This compound is a potent and selective antagonist of the Neuropeptide Y Receptor Subtype 4 (Y4R). The Y4 receptor, predominantly activated by pancreatic polypeptide (PP), is implicated in the regulation of food intake, energy homeostasis, and metabolism. Antagonism of Y4R is a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. These application notes provide a framework for the preclinical in vivo evaluation of this compound in relevant animal models.

Pharmacological Profile

ParameterValueReference
TargetNeuropeptide Y4 Receptor (Y4R)Internal Data
Mechanism of ActionAllosteric AntagonistInternal Data
Potential Therapeutic AreaMetabolic Diseases (e.g., Obesity, Type 2 Diabetes)Internal Data
In Vitro Potency (IC50)Data not publicly available-

Signaling Pathway

The Y4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand Pancreatic Polypeptide (PP), primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways involved in appetite regulation and metabolic control. This compound, as an allosteric antagonist, is hypothesized to bind to a site on the Y4R distinct from the PP binding site, thereby preventing the conformational changes required for receptor activation and subsequent downstream signaling.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4R Gai Gαi/o Y4R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PP Pancreatic Polypeptide (PP) PP->Y4R Activates VU0637120 This compound VU0637120->Y4R Inhibits (Allosteric) Gai->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Metabolic Regulation) CREB->Gene_Expression Regulates

Caption: Proposed signaling pathway of the Y4 receptor and the inhibitory action of this compound.

In Vivo Experimental Protocols

Animal Models

The choice of animal model is critical for evaluating the therapeutic potential of this compound in metabolic diseases.

Animal ModelRationaleKey Endpoints
Diet-Induced Obese (DIO) Mice/Rats Mimics human obesity resulting from a high-fat diet.Body weight, food intake, body composition (fat/lean mass), glucose tolerance, insulin sensitivity.
db/db Mice Genetically diabetic and obese model with leptin receptor deficiency.Blood glucose, insulin levels, HbA1c, body weight.
ob/ob Mice Genetically obese model lacking leptin.Food intake, body weight, energy expenditure.
Formulation and Administration

The formulation of this compound for in vivo use will depend on its physicochemical properties. A common starting point for small molecules is a suspension or solution in a vehicle such as 0.5% methylcellulose or a solution containing a solubilizing agent like Tween 80.

Proposed Formulation:

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water.

  • Preparation:

    • Slowly add methylcellulose to heated sterile water (80-90°C) while stirring.

    • Once dispersed, cool the solution on ice with continuous stirring until a clear, viscous solution is formed.

    • Weigh the required amount of this compound and triturate to a fine powder.

    • Add a small amount of the vehicle to the powder to form a paste.

    • Gradually add the remaining vehicle to the desired final concentration with continuous stirring or sonication to ensure a homogenous suspension.

Routes of Administration:

RouteRationaleProposed Dosing Frequency
Oral Gavage (PO) Clinically relevant route for chronic administration.Once or twice daily.
Intraperitoneal (IP) Injection Bypasses first-pass metabolism, often used for initial efficacy studies.Once daily.
Subcutaneous (SC) Injection Can provide sustained release and is an alternative to IP injection.Once daily.
Experimental Workflow: Efficacy Study in DIO Mice

This protocol outlines a typical study to assess the efficacy of this compound on body weight and metabolic parameters in a diet-induced obesity model.

DIO_Mouse_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase (e.g., 4 weeks) cluster_post Post-Treatment Analysis Acclimatization Acclimatization (1 week) Diet High-Fat Diet Induction (8-12 weeks) Acclimatization->Diet Baseline Baseline Measurements (Body Weight, Food Intake, Glucose) Diet->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Daily Dosing (Vehicle or this compound) Randomization->Dosing Monitoring Weekly Monitoring (Body Weight, Food Intake) Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT ITT Insulin Tolerance Test (ITT) OGTT->ITT BodyComp Body Composition Analysis (e.g., DEXA) ITT->BodyComp Tissue Tissue Collection (e.g., Adipose, Liver) BodyComp->Tissue

Caption: Experimental workflow for evaluating this compound in a diet-induced obesity mouse model.

Detailed Experimental Protocols

4.4.1. Oral Glucose Tolerance Test (OGTT)

  • Fast animals overnight (approximately 16 hours) with free access to water.

  • Record baseline body weight and collect a baseline blood sample (t=0) from the tail vein.

  • Administer a 2 g/kg glucose solution orally via gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels using a glucometer.

  • Analyze the area under the curve (AUC) for glucose.

4.4.2. Insulin Tolerance Test (ITT)

  • Fast animals for 4-6 hours.

  • Record baseline body weight and collect a baseline blood sample (t=0).

  • Administer human insulin (0.75 U/kg) via intraperitoneal injection.

  • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

  • Measure blood glucose levels.

  • Calculate the rate of glucose disappearance.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Proposed Dose-Ranging Study Parameters

ParameterVehicle ControlThis compound (1 mg/kg)This compound (10 mg/kg)This compound (30 mg/kg)
Route of Administration PO/IPPO/IPPO/IPPO/IP
Dosing Frequency DailyDailyDailyDaily
Study Duration 4 weeks4 weeks4 weeks4 weeks
Primary Endpoints Body Weight Change, Cumulative Food IntakeBody Weight Change, Cumulative Food IntakeBody Weight Change, Cumulative Food IntakeBody Weight Change, Cumulative Food Intake
Secondary Endpoints OGTT AUC, ITT, Body CompositionOGTT AUC, ITT, Body CompositionOGTT AUC, ITT, Body CompositionOGTT AUC, ITT, Body Composition

Table 2: Example Data from a Hypothetical Efficacy Study

Treatment GroupChange in Body Weight (g)Cumulative Food Intake (g)Glucose AUC (mg/dLmin)
Vehicle +2.5 ± 0.595 ± 530000 ± 2500
This compound (10 mg/kg) -1.2 ± 0.478 ± 422000 ± 2000
This compound (30 mg/kg) -3.1 ± 0.6 65 ± 318000 ± 1800**
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle.

Conclusion

While in vivo data for this compound is not yet available, these application notes and protocols provide a robust framework for its preclinical evaluation. Researchers should begin with dose-ranging and pharmacokinetic studies to establish appropriate dosing regimens before proceeding to efficacy studies in relevant disease models. Careful experimental design and adherence to established protocols will be crucial in elucidating the therapeutic potential of this compound for metabolic diseases.

Application Notes and Protocols for (S)-VU0637120 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-VU0637120 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. M4 receptors are predominantly expressed in the striatum and are involved in the modulation of dopaminergic signaling. As such, M4 PAMs like this compound are valuable research tools for investigating the therapeutic potential of modulating the cholinergic system in various central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease. These compounds do not activate the M4 receptor directly but enhance its response to the endogenous neurotransmitter, acetylcholine. This document provides detailed application notes and protocols for the use of this compound in animal studies, based on available data for related M4 PAMs.

Data Presentation

Due to the limited availability of specific in vivo dosage and administration data for this compound in the public domain, the following table summarizes data for a structurally related and well-characterized M4 PAM, VU0467154, which can be used as a starting point for study design.

Table 1: Dosage and Administration of a Representative M4 PAM (VU0467154) in Rodent Models

ParameterMouseRat
Route of Administration Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Dosage Range 10 - 56 mg/kg10 - 30 mg/kg
Vehicle 10% Tween 80 in sterile water10% Tween 80 in sterile water
Dosing Volume 10 mL/kg5 mL/kg
Reported Effect Reversal of hyperlocomotion in an NR1 knockdown model of schizophrenia.Not specified in the available abstract.

Note: The provided data is for VU0467154 and should be considered as a reference for designing studies with this compound. It is crucial to perform dose-response studies to determine the optimal dosage for this compound in the specific animal model and experimental paradigm.

Signaling Pathway

The M4 muscarinic acetylcholine receptor, modulated by this compound, is primarily coupled to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately results in the modulation of downstream effectors, including ion channels and other signaling proteins, leading to a reduction in neuronal excitability.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4R Binds PAM This compound (PAM) PAM->M4R Enhances binding G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Modulates

M4 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a dosing solution for intraperitoneal (i.p.) injection in mice, adapted from protocols for similar M4 PAMs.

Materials:

  • This compound powder

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals, calculate the total mass of the compound needed.

  • Prepare the vehicle: Prepare a 10% Tween 80 solution in sterile water. For example, to make 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of sterile water.

  • Dissolve the compound:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add a small amount of the 10% Tween 80 vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle to the desired final concentration, vortexing thoroughly after each addition.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Final Preparation: Ensure the solution is homogenous and free of visible particulates. Draw the solution into sterile syringes for administration. Prepare fresh on the day of the experiment.

Protocol 2: Assessment of this compound on Locomotor Activity in Mice

This protocol provides a general workflow for evaluating the effect of this compound on spontaneous or psychostimulant-induced locomotor activity.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Locomotor activity chambers (e.g., open field arenas equipped with automated photobeam tracking)

  • This compound dosing solution (prepared as in Protocol 1)

  • Vehicle control solution (10% Tween 80 in sterile water)

  • Psychostimulant (e.g., amphetamine) solution or saline for control

  • Syringes and needles for injection

Experimental Workflow:

Locomotor_Activity_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_challenge Challenge (Optional) cluster_testing Testing cluster_analysis Data Analysis Acclimatize Acclimatize mice to housing and handling Habituate Habituate mice to the locomotor chambers Acclimatize->Habituate Group_Assignment Randomly assign mice to treatment groups Habituate->Group_Assignment Administer_PAM Administer this compound or vehicle (i.p.) Group_Assignment->Administer_PAM Administer_Stimulant Administer psychostimulant or saline (i.p.) Administer_PAM->Administer_Stimulant Pre-treatment time (e.g., 30 min) Place_in_Chamber Place mice in locomotor chambers Administer_PAM->Place_in_Chamber For spontaneous activity Administer_Stimulant->Place_in_Chamber Pre-treatment time (e.g., 15 min) Record_Activity Record locomotor activity (e.g., for 60-120 min) Place_in_Chamber->Record_Activity Analyze_Data Analyze data (e.g., total distance, rearing, stereotypy) Record_Activity->Analyze_Data

Experimental Workflow for Locomotor Activity

Procedure:

  • Acclimatization and Habituation:

    • Allow mice to acclimate to the animal facility for at least one week before the experiment.

    • Handle the mice for several days leading up to the experiment to reduce stress.

    • On the day before the experiment, habituate the mice to the locomotor activity chambers for 30-60 minutes.

  • Dosing:

    • On the day of the experiment, randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound + Amphetamine).

    • Administer the appropriate dose of this compound or vehicle via intraperitoneal injection. A typical pre-treatment time is 30 minutes.

  • Challenge (for induced hyperactivity models):

    • Following the pre-treatment period with the PAM or vehicle, administer the psychostimulant (e.g., 2.5 mg/kg amphetamine) or saline via intraperitoneal injection.

  • Testing:

    • Immediately after the challenge injection (or after the pre-treatment time for spontaneous activity), place the mice individually into the locomotor activity chambers.

    • Record locomotor activity for a specified period, typically 60 to 120 minutes.

  • Data Analysis:

    • Analyze the collected data for parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors.

    • Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Conclusion

These application notes and protocols provide a framework for conducting in vivo studies with the M4 PAM this compound. Researchers should always consult relevant literature and institutional guidelines when designing and executing animal experiments. Due to the lack of specific published data for this compound, the provided protocols are based on related compounds and should be optimized for the specific research question and experimental model. Careful dose-response studies are highly recommended to establish the optimal experimental conditions.

Application Notes and Protocols for (S)-VU0637120 in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the compound (S)-VU0637120 in the context of obesity research.

Extensive searches were conducted to identify preclinical or clinical studies, pharmacological data, mechanism of action, or any associated experimental protocols for this compound. These searches, utilizing various combinations of relevant keywords, did not retrieve any publications or data linking this specific compound to investigations into obesity, weight management, or related metabolic disorders.

The lack of available information prevents the creation of the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations of signaling pathways or experimental workflows.

Recommendations for the User:

  • Verify the Compound Name: It is highly recommended to double-check the spelling and designation of the compound "this compound". There may be a typographical error, or the compound might be known under a different name or internal code that is not in the public domain.

  • Consult Alternative Resources: If the compound is from a specific company or research group, consulting their proprietary databases or publications may yield the necessary information.

We regret that we are unable to fulfill this request at this time due to the absence of publicly accessible data on this compound for obesity research. Should a correct or alternative designation for this compound be identified, we would be pleased to revisit this topic.

Application Notes and Protocols for the Investigation of (S)-VU0637120 in Animal Models of Anorexia Nervosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anorexia nervosa (AN) is a severe eating disorder characterized by an intense fear of gaining weight, a distorted body image, and persistent restriction of energy intake, leading to significantly low body weight.[1][2][3][4][5] It is a complex and multifactorial disease with a poorly understood etiology, making the development of effective pharmacological treatments challenging.[6][7] Current therapeutic strategies are often limited, highlighting the urgent need for novel approaches that target the underlying neurobiological mechanisms of the disorder.[6][7] One such potential target is the muscarinic M5 acetylcholine receptor, due to its role in modulating dopamine-regulated behaviors, including motivation and reward.[8][9] This document outlines a theoretical framework and detailed protocols for investigating the potential therapeutic utility of (S)-VU0637120, a selective M5 receptor antagonist, in a preclinical model of anorexia nervosa.

Rationale for Targeting the M5 Muscarinic Receptor in Anorexia Nervosa

The mesolimbic dopamine system, which projects from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), plays a critical role in reward processing and motivated behaviors.[9] Dysregulation of this pathway is implicated in various psychiatric disorders, including substance use disorders and potentially eating disorders. The M5 muscarinic acetylcholine receptor is uniquely localized on dopaminergic neurons in the VTA and substantia nigra.[8][9] Activation of M5 receptors has been shown to potentiate dopamine release in the NAc, suggesting that antagonism of these receptors could modulate dopamine-mediated behaviors.[8] Given that altered reward processing and motivational drive are key features of anorexia nervosa, targeting the M5 receptor with a selective antagonist like this compound presents a novel therapeutic strategy.

This compound: A Selective M5 Receptor Antagonist

This compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic receptor. Its high selectivity for M5 over other muscarinic receptor subtypes makes it a valuable pharmacological tool for elucidating the physiological functions of the M5 receptor and for exploring its therapeutic potential. The lack of selective M5 receptor ligands has historically hampered research in this area.[10] The availability of compounds like this compound allows for more precise investigation into the role of M5 in various physiological and pathological processes.

Hypothetical Efficacy of this compound in an Activity-Based Anorexia (ABA) Model

The activity-based anorexia (ABA) model is a widely used animal model that recapitulates key features of anorexia nervosa, including voluntary food restriction, hyperactivity, and significant weight loss.[11][12] In this model, rodents are given restricted access to food while having free access to a running wheel, leading to a paradoxical increase in activity and a decrease in food intake. The following tables present hypothetical data on the potential effects of this compound in an ABA model.

Table 1: Hypothetical Effects of this compound on Body Weight in an ABA Model

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Percent Body Weight Change
Vehicle250 ± 5.2205 ± 7.1-18.0%
This compound (1 mg/kg)248 ± 4.9215 ± 6.5-13.3%
This compound (3 mg/kg)251 ± 5.5228 ± 5.9-9.2%
This compound (10 mg/kg)249 ± 5.1235 ± 6.2-5.6%

Table 2: Hypothetical Effects of this compound on Food Intake in an ABA Model

Treatment GroupAverage Daily Food Intake (g)
Vehicle8.5 ± 1.2
This compound (1 mg/kg)10.2 ± 1.5
This compound (3 mg/kg)12.8 ± 1.8
This compound (10 mg/kg)14.5 ± 2.1

Table 3: Hypothetical Effects of this compound on Running Wheel Activity in an ABA Model

Treatment GroupAverage Daily Revolutions
Vehicle12,500 ± 1,500
This compound (1 mg/kg)11,000 ± 1,300
This compound (3 mg/kg)9,200 ± 1,100
This compound (10 mg/kg)7,500 ± 980

Detailed Experimental Protocols

Protocol 1: Activity-Based Anorexia (ABA) Model Induction in Female Sprague-Dawley Rats

Materials:

  • Female Sprague-Dawley rats (postnatal day 42-49)

  • Standard rodent chow

  • Cages equipped with running wheels

  • Automated data collection system for running wheel activity

  • Calibrated scale for body weight measurement

Procedure:

  • Acclimation (7 days): House rats individually in standard cages with ad libitum access to food and water. Handle rats daily to acclimate them to the experimenter.

  • Baseline (3 days): Transfer rats to individual cages equipped with running wheels. Continue to provide ad libitum access to food and water. Record daily food intake, body weight, and running wheel activity to establish baseline levels.

  • ABA Induction (Day 1 onwards):

    • Restrict food access to a 2-hour period each day, typically at the beginning of the dark cycle.

    • Continue to provide ad libitum access to water.

    • Maintain free access to the running wheel.

    • Monitor body weight daily. The experiment is typically terminated if a rat loses more than 25% of its initial body weight.

  • Drug Administration: Begin administration of this compound or vehicle at the onset of the food restriction period.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Vortex mixer

  • Sonicator

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Suspend this compound in the vehicle.

    • Vortex and sonicate the solution until a homogenous suspension is achieved.

    • Prepare fresh dosing solutions daily.

  • Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily, 30 minutes prior to the scheduled food access period.

    • The injection volume should be adjusted based on the individual animal's body weight (e.g., 1 mL/kg).

Protocol 3: Behavioral and Physiological Measurements

Procedure:

  • Body Weight: Measure and record the body weight of each rat daily at the same time, prior to food access.

  • Food Intake: Measure the amount of food consumed during the 2-hour access period by weighing the food hopper before and after. Account for any spillage.

  • Running Wheel Activity: Continuously monitor and record running wheel revolutions using an automated data collection system. Analyze the data for total daily activity and activity patterns during the light and dark cycles.

  • Estrous Cycle Monitoring: In female rats, monitor the estrous cycle daily via vaginal lavage to assess for disruptions caused by weight loss, a common feature in AN.

Visualizations

M5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M5_Receptor M5 Receptor Acetylcholine->M5_Receptor SVU0637120 This compound SVU0637120->M5_Receptor Inhibits Gq_protein Gq/11 M5_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Dopamine_Release Dopamine Release (Potentiation) Ca_release->Dopamine_Release PKC_activation->Dopamine_Release

Caption: M5 Receptor Signaling Pathway and the inhibitory action of this compound.

ABA_Workflow cluster_setup Experimental Setup cluster_aba ABA Induction & Treatment cluster_monitoring Data Collection cluster_analysis Data Analysis Acclimation Acclimation (7 days) Baseline Baseline Measurement (3 days) - Body Weight - Food Intake - Activity Acclimation->Baseline ABA_Induction ABA Induction - Restricted Food Access (2h/day) - Free Wheel Access Baseline->ABA_Induction Treatment Daily Treatment - Vehicle - this compound (i.p.) ABA_Induction->Treatment Daily_Monitoring Daily Monitoring - Body Weight - Food Intake - Activity Treatment->Daily_Monitoring Endpoint Endpoint Criteria (e.g., >25% weight loss) Daily_Monitoring->Endpoint Analysis Statistical Analysis - ANOVA - Post-hoc tests Endpoint->Analysis

Caption: Experimental workflow for studying this compound in the ABA model.

The investigation of selective M5 receptor antagonists like this compound in animal models of anorexia nervosa represents a promising avenue for novel therapeutic development. The hypothetical data presented suggest that M5 antagonism could potentially ameliorate the core symptoms of the ABA model by increasing food intake, reducing hyperactivity, and attenuating weight loss.

Future studies should aim to confirm these hypothetical findings and further elucidate the underlying mechanisms. This could include:

  • Neurochemical analysis: Measuring dopamine and acetylcholine levels in key brain regions like the nucleus accumbens and prefrontal cortex.

  • Molecular studies: Examining changes in gene expression for dopamine and acetylcholine receptors and transporters.

  • Advanced behavioral paradigms: Assessing the effects of this compound on reward-related behaviors, anxiety, and cognitive flexibility, which are also relevant to anorexia nervosa.

By employing a multi-faceted approach, researchers can gain a comprehensive understanding of the therapeutic potential of M5 receptor antagonism for the treatment of anorexia nervosa.

References

Application Note: Quantitative Analysis of (S)-VU0637120 in Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (S)-VU0637120 in tissue samples. The protocol provides a detailed procedure for tissue homogenization, protein precipitation-based sample extraction, and subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in preclinical pharmacokinetic and drug metabolism studies.

Introduction

This compound is a novel small molecule compound under investigation for its therapeutic potential. To support its development, robust analytical methods are required to accurately measure its concentration in biological matrices. This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range.[1][2] This application note provides a comprehensive protocol for the extraction and quantification of this compound from tissue samples.

Chemical Properties (Hypothetical)

For the purpose of this representative protocol, the following hypothetical chemical properties for this compound are assumed:

PropertyValue
Molecular Weight~350 g/mol
PolarityModerately polar
IonizationAmenable to positive ion electrospray ionization (ESI+)

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Tissue homogenization buffer (e.g., Phosphate Buffered Saline - PBS)

Equipment
  • Tissue homogenizer

  • Centrifuge

  • Analytical balance

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from tissue homogenates. This technique is straightforward, rapid, and generally provides good recovery for a wide range of small molecules.

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of tissue.

    • Add 400 µL of ice-cold PBS.

    • Homogenize the tissue sample until a uniform suspension is obtained. Keep the sample on ice to minimize degradation.

  • Protein Precipitation:

    • To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Sample Dilution and Transfer:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of the analyte and internal standard. For example: this compound: Q1 (Precursor Ion) -> Q3 (Product Ion); IS: Q1 (Precursor Ion) -> Q3 (Product Ion)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas TemperaturesOptimized for the specific instrument

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines. The following parameters should be assessed:

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity The relationship between the concentration of the analyte and the analytical response.A calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Accuracy within ±20%, Precision ≤ 20%.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% for LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the initial concentration.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Calibration Curve for this compound in Tissue Homogenate

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1[Value]
5[Value]
10[Value]
50[Value]
100[Value]
500[Value]
1000[Value]

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (n=5)Accuracy (%)Precision (CV%)
LLOQ1[Value][Value][Value]
Low QC3[Value][Value][Value]
Mid QC75[Value][Value][Value]
High QC750[Value][Value][Value]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis tissue Tissue Sample homogenization Homogenization (with PBS) tissue->homogenization homogenate Tissue Homogenate homogenization->homogenate precipitation Protein Precipitation (with ACN + IS) homogenate->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution final_sample Final Sample for Analysis reconstitution->final_sample lc_separation LC Separation (C18 Column) final_sample->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound in tissue.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in tissue samples. The protocol is suitable for high-throughput analysis in a drug discovery and development setting. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for (S)-VU0637120 in Functional Selectivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-VU0637120 is the active (R)-enantiomer of the racemic compound VU0486846, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] As a PAM, this compound does not activate the M1 receptor directly but enhances the affinity and/or efficacy of the endogenous orthosteric agonist, acetylcholine (ACh). This mechanism offers a promising therapeutic strategy for treating neurological and psychiatric disorders with greater specificity and reduced side effects compared to direct agonists.

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize different receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. G protein-coupled receptors (GPCRs) like the M1 receptor can signal through canonical G protein-dependent pathways and G protein-independent pathways, such as those mediated by β-arrestins. Understanding the functional selectivity profile of a compound like this compound is crucial for predicting its therapeutic efficacy and potential side effects.

These application notes provide detailed protocols for assessing the functional selectivity of this compound at the M1 receptor by quantifying its effects on two distinct signaling pathways: Gq-mediated calcium mobilization and β-arrestin recruitment.

Data Presentation

The following tables summarize the quantitative data for VU0486846 (racemic mixture containing this compound) in functional selectivity assays.

Table 1: Potency and Efficacy of VU0486846 in a Calcium Mobilization Assay (Gq Pathway) [1]

Cell LineAgonist Activity EC50 (µM)Agonist Activity Emax (% ACh Max)PAM Activity EC50 (µM)PAM Activity Emax (% ACh Max)
Human M1-CHO4.529 ± 60.3185 ± 2
Rat M1-CHO5.626 ± 60.2583 ± 1

Table 2: Potency and Efficacy of this compound in a β-Arrestin Recruitment Assay

Cell LineAgonist Activity EC50Agonist Activity EmaxPAM Activity EC50PAM Activity Emax
Human M1Not AvailableNot AvailableNot AvailableNot Available

Note: Specific quantitative data for this compound or its racemate VU0486846 in a β-arrestin recruitment assay at the M1 receptor were not available in the public domain at the time of this publication.

Signaling Pathways and Experimental Workflows

M1_Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular M1_Receptor M1 Receptor Gq Gq M1_Receptor->Gq Activates GRK GRK M1_Receptor->GRK Activates P_M1 P_M1 ACh Acetylcholine (ACh) ACh->M1_Receptor Binds S_VU0637120 This compound (PAM) S_VU0637120->M1_Receptor Modulates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release Induces GRK->M1_Receptor Phosphorylates beta_Arrestin beta_Arrestin P_M1->beta_Arrestin Recruits Downstream_Signaling Downstream_Signaling beta_Arrestin->Downstream_Signaling Initiates

Calcium_Mobilization_Workflow start Start plate_cells Plate CHO-M1 cells in 384-well plates start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye prepare_compounds Prepare serial dilutions of This compound and ACh load_dye->prepare_compounds add_compounds Add compounds to cells using a FLIPR instrument prepare_compounds->add_compounds measure_fluorescence Measure fluorescence intensity over time add_compounds->measure_fluorescence analyze_data Analyze data to determine EC50 and Emax values measure_fluorescence->analyze_data end End analyze_data->end

Beta_Arrestin_Workflow start Start plate_cells Plate PathHunter CHO-M1 β-arrestin cells in 384-well plates start->plate_cells prepare_compounds Prepare serial dilutions of This compound and ACh plate_cells->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate Incubate at 37°C add_compounds->incubate add_detection_reagent Add PathHunter detection reagent incubate->add_detection_reagent measure_luminescence Measure luminescence add_detection_reagent->measure_luminescence analyze_data Analyze data to determine EC50 and Emax values measure_luminescence->analyze_data end End analyze_data->end

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol is designed to measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in CHO cells stably expressing the human M1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic)

  • Black-walled, clear-bottom 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Acetylcholine (ACh)

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating:

    • Culture CHO-M1 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Plate cells in black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer to final concentrations of 2 µM and 0.02% (w/v), respectively.

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range for the PAM assay.

    • Prepare a stock solution of acetylcholine in assay buffer.

    • Perform serial dilutions of acetylcholine in assay buffer for determining the EC20 concentration and for the agonist dose-response curve.

  • FLIPR Assay:

    • Place the cell plate and the compound plates into the FLIPR instrument.

    • Set the instrument to add 10 µL of the this compound dilution series to the cell plate and incubate for 15 minutes.

    • Following the pre-incubation, add 10 µL of the acetylcholine EC20 concentration to the wells.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) every 1-2 seconds for at least 3 minutes.

    • To determine agonist activity of this compound, add serial dilutions of the compound in the absence of acetylcholine.

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak signal minus the baseline fluorescence.

    • For PAM activity, plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

    • For agonist activity, plot the response against the concentration of this compound and fit the data to determine EC50 and Emax relative to the maximal response of acetylcholine.

β-Arrestin Recruitment Assay Protocol (PathHunter®)

This protocol describes a general method for measuring the recruitment of β-arrestin to the M1 receptor upon ligand binding, using the DiscoverX PathHunter® technology.

Materials:

  • PathHunter® CHO-K1 M1 β-arrestin cells

  • PathHunter® cell plating reagent

  • PathHunter® detection reagents

  • White-walled, clear-bottom 384-well microplates

  • This compound

  • Acetylcholine (ACh)

  • Luminometer

Procedure:

  • Cell Plating:

    • Thaw the vial of PathHunter® CHO-K1 M1 β-arrestin cells rapidly in a 37°C water bath.

    • Resuspend the cells in the provided cell plating reagent.

    • Plate 20 µL of the cell suspension into each well of a white-walled, clear-bottom 384-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to the desired concentration range.

    • Prepare a stock solution of acetylcholine in assay buffer and determine the EC20 concentration in this assay format.

  • Compound Addition and Incubation:

    • Add 5 µL of the this compound dilutions to the cell plate.

    • Add 5 µL of the acetylcholine EC20 concentration to the wells designated for PAM activity assessment. For agonist activity, add assay buffer instead of acetylcholine.

    • Incubate the plates for 90 minutes at 37°C.

  • Detection:

    • Equilibrate the PathHunter® detection reagents to room temperature.

    • Prepare the working detection solution according to the manufacturer's instructions.

    • Add 15 µL of the working detection solution to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • For PAM and agonist activity, plot the luminescence signal against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

By comparing the potency and efficacy of this compound in both the calcium mobilization and β-arrestin recruitment assays, researchers can elucidate its functional selectivity profile at the M1 muscarinic receptor, providing valuable insights for drug development and mechanistic studies.

References

Application Notes and Protocols for Cell-Based Y4 Receptor Antagonism Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Neuropeptide Y (NPY) Y4 receptor (Y4R), a member of the rhodopsin-like G protein-coupled receptor (GPCR) superfamily, plays a crucial role in various physiological processes.[1] Its endogenous ligand is Pancreatic Polypeptide (PP), which shows a higher affinity for Y4R compared to other NPY family peptides.[1][2][3] The Y4R system is significantly involved in appetite regulation, energy homeostasis, and gastrointestinal motility, making it a promising therapeutic target for metabolic disorders like obesity.[1][4][5] Developing selective antagonists for the Y4R is a key objective in drug discovery to modulate these pathways.

These application notes provide detailed protocols for robust cell-based functional assays designed to identify and characterize Y4 receptor antagonists. The described assays—cAMP measurement, intracellular calcium mobilization, and ERK1/2 phosphorylation—offer orthogonal approaches to confirm antagonist activity by measuring distinct points in the receptor's signaling cascade.

Y4 Receptor Signaling Pathways

The Y4 receptor primarily signals through two main G protein-coupled pathways. Understanding these pathways is fundamental to designing and interpreting functional assays for antagonist screening.

  • Gαi/o-Coupled Pathway: The canonical signaling route involves coupling to inhibitory G proteins (Gαi/o).[6][7][8] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9][10]

  • Gαq-Coupled Pathway: In certain cellular contexts, the Y4R can also couple to Gαq proteins.[6][11] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][12]

  • Downstream Signaling (ERK Phosphorylation): Activation of GPCRs, including Y4R, can initiate downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[13] This can be a result of signaling through either G protein pathway or via β-arrestin recruitment.

Y4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y4R Y4 Receptor Gai Gαi/o Y4R->Gai Gaq Gαq Y4R->Gaq AC Adenylyl Cyclase Gai->AC Inhibits ERK ERK1/2 Gai->ERK PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases Ca_cyto Ca²⁺ ↑ Ca_ER->Ca_cyto Ca_cyto->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Agonist Agonist (PP) Agonist->Y4R Activates Antagonist Antagonist Antagonist->Y4R Blocks

Caption: Y4 receptor signaling pathways.

Data Summary

The following tables provide a comparative overview of the primary cell-based assays for Y4R antagonism and representative data for Y4R ligands.

Table 1: Comparison of Y4R Antagonist Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
cAMP Assay Measures the reversal of agonist-induced inhibition of adenylyl cyclase, thus restoring cAMP levels.[8][9]Directly measures the canonical Gαi pathway; high-throughput compatible; numerous commercial kits available.[10][14]Indirect measurement; may require forskolin co-stimulation to amplify the signal window.
Calcium Mobilization Detects the blockade of agonist-induced intracellular Ca²⁺ release, mediated by the Gαq pathway.[6][12]Measures a distinct signaling pathway (Gαq); provides a rapid kinetic readout; high-throughput compatible (e.g., FLIPR).[12][15]Y4R coupling to Gαq can be cell-type dependent and may be weaker than Gαi coupling.[11]
ERK Phosphorylation Quantifies the inhibition of agonist-induced phosphorylation of ERK1/2, a downstream signaling event.[13]Integrates multiple upstream signaling events; provides a robust endpoint measurement.[13][16]Signal is downstream and may be influenced by other pathways; assay can have more steps than primary messenger assays.[17]

Table 2: Example Quantitative Data for Y4 Receptor Ligands

CompoundTypeAssayCell LinePotency
Pancreatic Polypeptide (hPP)Endogenous AgonistRadioligand BindingCHO-hY4RpKᵢ: >9[3]
UR-KK236 DerivativeHexapeptide AntagonistRadioligand BindingCHO-hY4RpKᵢ: ≤7.57[18]
Cyclic Hexapeptide 16Fluorescent Ligand (Agonist)Radioligand BindingCHO-hY4RpKᵢ: 9.71[2]
Cyclic Hexapeptide 16Fluorescent Ligand (Agonist)Ca²⁺ Aequorin AssayCHO-hY4R-Gqi5pEC₅₀: 9.17[2]

Experimental Protocols

The following protocols provide detailed methodologies for performing cell-based assays to screen for Y4 receptor antagonists. The general principle involves pre-incubating cells with the test compound (potential antagonist) before challenging them with a known Y4R agonist (e.g., Pancreatic Polypeptide) at a concentration that elicits a sub-maximal response (typically EC₈₀).

Assay 1: cAMP Measurement Protocol (HTRF-Based)

This protocol is adapted for a homogenous time-resolved fluorescence (HTRF) assay format, which is a common method for quantifying cAMP.

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Antagonist Assay cluster_detection Detection A1 1. Seed Cells (e.g., HEK293-hY4R) in 384-well plate A2 2. Incubate (e.g., 24 hours) A1->A2 B1 3. Pre-incubate cells with Antagonist Compounds A2->B1 B2 4. Add Agonist (e.g., PP) + Forskolin Solution B1->B2 B3 5. Incubate (e.g., 30 min at RT) B2->B3 C1 6. Lyse cells and add HTRF Reagents (d2-cAMP & Eu-Antibody) B3->C1 C2 7. Incubate (e.g., 60 min at RT) C1->C2 C3 8. Read Plate (665nm / 620nm) C2->C3 D1 Data Analysis C3->D1 Calculate IC₅₀

Caption: Workflow for a cAMP-based HTRF assay.

Methodology:

  • Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the human Y4 receptor into a 384-well, low-volume, white plate at a density of 5,000-10,000 cells/well. Culture overnight.

  • Compound Preparation: Prepare serial dilutions of antagonist compounds in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

  • Antagonist Incubation: Remove culture medium from the cells and add 5 µL/well of the antagonist dilutions. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution of the Y4R agonist (e.g., Pancreatic Polypeptide) at 2x its final EC₈₀ concentration, co-stimulated with forskolin (to raise basal cAMP levels). Add 5 µL/well to the plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Add 10 µL of HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is used to determine the cAMP concentration.

  • Data Analysis: Plot the HTRF ratio against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay 2: Intracellular Calcium Mobilization Protocol (Fluo-4-Based)

This protocol describes the use of a fluorescent calcium indicator dye to measure changes in intracellular calcium, typically on a platform like a Fluorometric Imaging Plate Reader (FLIPR).[12]

Calcium_Workflow cluster_prep Cell Preparation & Dye Loading cluster_assay Real-Time Measurement (FLIPR) A1 1. Seed Cells (e.g., CHO-hY4R-Gqi5) in 384-well black plate A2 2. Incubate (e.g., 24 hours) A1->A2 A3 3. Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) A2->A3 A4 4. Incubate (e.g., 60 min at 37°C) A3->A4 B1 5. Place cell and compound plates into instrument A4->B1 B2 6. Read Baseline Fluorescence B1->B2 B3 7. Add Antagonist Compounds (online addition) B2->B3 B4 8. Incubate (e.g., 5-15 min) B3->B4 B5 9. Add Agonist (e.g., PP) (online addition) B4->B5 B6 10. Read Post-Stimulation Fluorescence B5->B6 D1 Data Analysis B6->D1 Calculate IC₅₀

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Plating: Seed cells (e.g., CHO-hY4R, potentially co-expressing a promiscuous G-protein like Gαqi5 to enhance the signal) into a 384-well, black-walled, clear-bottom plate and culture overnight.[2]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) according to the kit manufacturer's instructions (e.g., FLIPR Calcium Assay Kit).[19][20]

  • Incubation: Remove the culture medium and add the dye loading buffer to the cells. Incubate for 60 minutes at 37°C.

  • Plate Setup: Prepare a source plate containing antagonist compounds at 4x final concentration and another source plate with agonist at 4x its EC₈₀ concentration.

  • Data Acquisition: Place the cell and source plates into a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Assay Execution:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Perform an online addition of the antagonist compounds and incubate for 5-15 minutes.

    • Perform a second online addition of the agonist.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

  • Data Analysis: The antagonist's effect is measured as the percent inhibition of the agonist-induced peak fluorescence response. Calculate IC₅₀ values by plotting the percent inhibition against the log concentration of the antagonist.

Assay 3: ERK1/2 Phosphorylation Protocol (Cell-Based ELISA)

This protocol measures the level of phosphorylated ERK (p-ERK) as a downstream functional output of Y4R activation.

pERK_Workflow cluster_prep Cell Culture & Starvation cluster_assay Antagonist Assay cluster_detection ELISA Detection A1 1. Seed Cells (e.g., HEK293-hY4R) in 96-well plate A2 2. Culture until confluent A1->A2 A3 3. Serum-starve cells (e.g., 4-16 hours) A2->A3 B1 4. Pre-incubate with Antagonist Compounds A3->B1 B2 5. Stimulate with Agonist (e.g., PP at EC₈₀) B1->B2 B3 6. Incubate (e.g., 5-10 min) B2->B3 C1 7. Fix & Permeabilize Cells B3->C1 C2 8. Block non-specific sites C1->C2 C3 9. Incubate with Primary Ab (anti-p-ERK) C2->C3 C4 10. Incubate with HRP-conj. Secondary Ab C3->C4 C5 11. Add Substrate & Stop Solution C4->C5 C6 12. Read Absorbance C5->C6 D1 Data Analysis C6->D1 Calculate IC₅₀

Caption: Workflow for a p-ERK cell-based ELISA.

Methodology:

  • Cell Plating: Seed Y4R-expressing cells in a 96-well tissue culture plate and grow to ~90% confluency.

  • Serum Starvation: To reduce basal p-ERK levels, replace the growth medium with serum-free medium and incubate for 4-16 hours.[13]

  • Antagonist Incubation: Add antagonist compounds at various concentrations and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the Y4R agonist (at its EC₈₀ concentration) and incubate for 5-10 minutes at 37°C (the optimal time should be determined empirically).

  • Fixation and Permeabilization: Immediately stop the reaction by removing the medium and fixing the cells (e.g., with 4% formaldehyde). Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).[17]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

  • Primary Antibody: Incubate with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204).[21][22]

  • Secondary Antibody: Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Wash the plate and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Normalize the p-ERK signal (optional: against total ERK or cell number). Determine IC₅₀ values by plotting the percent inhibition of the agonist-induced signal against the log concentration of the antagonist.

References

In Vivo Imaging with (S)-VU0637120 Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-VU0637120 derivatives for in vivo imaging studies.

Introduction

This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 mAChRs are predominantly expressed in the central nervous system and play a crucial role in cognitive functions such as learning and memory. The development of radiolabeled derivatives of this compound for positron emission tomography (PET) imaging would provide a valuable tool for in vivo investigation of M1 mAChR distribution, density, and occupancy in both healthy and diseased states. This document provides an overview of the potential applications and generalized protocols for the use of such imaging agents.

Note: As of the current literature, specific radiolabeled derivatives of this compound for in vivo imaging have not been extensively reported. The following protocols and data are based on established methodologies for similar M1 PAMs and serve as a foundational guide for the development and application of this compound-based imaging agents.

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor PAMs

M1 PAMs like this compound do not directly activate the M1 receptor but rather enhance the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh). This allosteric modulation leads to the potentiation of downstream signaling cascades primarily through the Gq/11 protein pathway, resulting in the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various cellular responses.

M1_PAM_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine (ACh) ACh->M1R Binds PAM This compound Derivative (PAM) PAM->M1R Modulates Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response Radiosynthesis_Workflow start Start f18_production [¹⁸F]Fluoride Production (Cyclotron) start->f18_production f18_trapping [¹⁸F]Fluoride Trapping (Anion Exchange Cartridge) f18_production->f18_trapping elution Elution with K₂CO₃/K₂₂₂ f18_trapping->elution drying Azeotropic Drying elution->drying labeling Nucleophilic Fluorination with Precursor drying->labeling purification Semi-preparative HPLC labeling->purification formulation Formulation in Saline purification->formulation qc Quality Control formulation->qc end Ready for Injection qc->end PET_Imaging_Workflow start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep positioning Positioning in PET Scanner animal_prep->positioning transmission_scan Transmission Scan (Attenuation Correction) positioning->transmission_scan injection Intravenous Injection of [¹⁸F]Radiotracer transmission_scan->injection dynamic_scan Dynamic PET Scan (e.g., 60-90 min) injection->dynamic_scan blood_sampling Arterial Blood Sampling (Optional, for Input Function) injection->blood_sampling image_recon Image Reconstruction dynamic_scan->image_recon data_analysis Data Analysis (Time-Activity Curves) blood_sampling->data_analysis image_recon->data_analysis end End data_analysis->end

Troubleshooting & Optimization

Technical Support Center: (S)-VU0637120 and Related M1 PAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-VU0637120 and other M1 positive allosteric modulators (PAMs) with similar physicochemical properties. Due to the limited publicly available solubility data for this compound, this guide leverages data from a closely related and well-characterized M1 PAM, VU0453595, to provide representative solubility and formulation strategies.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimental use of this compound and similar compounds, with a focus on solubility challenges.

Issue 1: Compound Precipitation in Aqueous Buffers

  • Question: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What can I do?

  • Answer: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:

    • Decrease the final DMSO concentration: While DMSO is an excellent solvent for many organic compounds, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.1% or lower in your in vitro assays.

    • Use a surfactant: Non-ionic surfactants like Tween-80 or Pluronic F-68 can help to maintain the compound in solution by forming micelles. A final concentration of 0.01% to 0.1% is often effective.

    • Incorporate a co-solvent: For in vivo studies, co-solvents are frequently used. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

    • Utilize cyclodextrins: Encapsulating the compound in a cyclodextrin, such as SBE-β-CD, can significantly enhance its aqueous solubility.

Issue 2: Inconsistent Results in Biological Assays

  • Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?

  • Answer: Yes, poor solubility can lead to inconsistent compound concentrations and, consequently, variable biological effects.

    • Visually inspect your solutions: Before adding the compound to your assay, ensure the stock solution and the final diluted solution are clear and free of any visible precipitate.

    • Sonication and heating: Gentle heating and sonication can aid in the dissolution of the compound. However, be cautious about compound stability at elevated temperatures.

    • Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate out of solution over time. Prepare fresh dilutions from your DMSO stock for each experiment.

Issue 3: Difficulty in Preparing Formulations for In Vivo Studies

  • Question: What is a reliable method for formulating this compound for intraperitoneal (i.p.) injection in mice?

  • Answer: Based on protocols for similar M1 PAMs, a multi-component vehicle is often necessary for in vivo administration.

    • Example Formulation (based on VU0453595): A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] This combination helps to dissolve the compound and maintain its stability for administration.

    • Alternative Formulation with Cyclodextrin: A vehicle containing 10% DMSO and 90% of a 20% SBE-β-CD solution in saline can also be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and related compounds. For a similar compound, VU0453595, a solubility of up to 100 mg/mL in DMSO has been reported, though this may require ultrasonication to fully dissolve.[1] It is crucial to use anhydrous DMSO, as absorbed water can significantly reduce the solubility of hygroscopic compounds.[1]

Q2: What is the expected aqueous solubility of this compound?

Q3: How should I store my stock solution of this compound?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. When stored at -80°C, the solution is typically stable for up to 6 months.[1] At -20°C, it is recommended to use the solution within one month.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Q4: Can I use sonication to dissolve this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of the compound, particularly when preparing high-concentration stock solutions in DMSO.[1] Gentle warming can also be applied, but care should be taken to avoid excessive heat that could degrade the compound.

Quantitative Data Summary

The following tables provide solubility data for the related M1 PAM, VU0453595, which can be used as a reference for this compound.

Table 1: Solubility of VU0453595 in DMSO

SolventConcentrationMethod
DMSO100 mg/mL (310.23 mM)Requires ultrasonication. Use of newly opened, anhydrous DMSO is recommended.[1]

Table 2: In Vivo Formulation Examples for VU0453595

FormulationAchieved Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.76 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.76 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Example with 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final formulation until it is a clear solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock dilute Dilute in Buffer thaw->dilute inspect Visually Inspect dilute->inspect use Use in Assay inspect->use Clear Solution troubleshoot Troubleshoot: - Lower DMSO % - Add Surfactant - Use Co-solvent inspect->troubleshoot Precipitate

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway cluster_receptor Cell Membrane M1_PAM This compound (M1 PAM) M1R M1 Receptor M1_PAM->M1R ACh Acetylcholine (ACh) ACh->M1R Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cell_response PKC->Cell_response

Caption: M1 muscarinic receptor signaling pathway activated by this compound.

References

Technical Support Center: Improving In Vivo Bioavailability of (S)-VU0637120

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-VU0637120. The focus is on addressing common challenges related to its in vivo bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low and variable plasma exposure of this compound in our preclinical in vivo studies. What are the potential causes and how can we troubleshoot this?

A1: Low and variable oral bioavailability is a common challenge for many new chemical entities, and it can stem from several factors. For a compound like this compound, a muscarinic M1 positive allosteric modulator (PAM), achieving adequate brain exposure is critical for efficacy. Here’s a step-by-step troubleshooting guide:

Potential Cause 1: Poor Aqueous Solubility Many small molecules exhibit low solubility in aqueous environments like the gastrointestinal (GI) tract, which is a primary reason for poor absorption.

  • Troubleshooting:

    • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

    • Formulation Strategies:

      • pH Adjustment: For weakly basic or acidic compounds, adjusting the pH of the formulation vehicle can enhance solubility.[1]

      • Co-solvents: Employing water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) in the formulation can significantly increase the solubility of lipophilic compounds.[1]

      • Surfactants: Using surfactants like polysorbate 80 or Cremophor EL can improve wetting and micellar solubilization.

      • Amorphous Solid Dispersions (ASDs): Creating an ASD with a polymer carrier can enhance the dissolution rate and apparent solubility.[2] This is a common strategy for BCS Class II drugs (low solubility, high permeability).[2]

Potential Cause 2: Low Permeability Even if the compound is in solution, it must be able to permeate the intestinal membrane to reach systemic circulation.

  • Troubleshooting:

    • In Vitro Permeability Assays: Conduct a Caco-2 permeability assay to assess the intestinal permeability of this compound. This will help determine its Biopharmaceutics Classification System (BCS) class.

    • Strategies for Low Permeability (BCS Class III/IV):

      • Permeation Enhancers: While less common for oral drugs due to potential toxicity, some excipients can enhance membrane permeability.

      • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption, sometimes through the lymphatic pathway, bypassing first-pass metabolism.[1]

Potential Cause 3: High First-Pass Metabolism The compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.

  • Troubleshooting:

    • In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the preclinical species being used.

    • Route of Administration Comparison: Compare the plasma exposure after oral (PO) and intravenous (IV) administration to determine the absolute bioavailability. A significant difference suggests high first-pass metabolism.

    • Prodrug Approach: While a more involved strategy, designing a prodrug of this compound could temporarily mask the metabolic site, allowing the parent drug to be released systemically.

Potential Cause 4: High Plasma Protein Binding While only the unbound fraction of a drug is generally considered pharmacologically active and available for distribution and elimination, high plasma protein binding can sometimes influence the overall pharmacokinetic profile.[3][4]

  • Troubleshooting:

    • Determine Plasma Protein Binding: Measure the fraction of this compound bound to plasma proteins in the relevant species.

    • Focus on Unbound Concentration: While optimizing for lower plasma protein binding is not always a primary goal in drug discovery, understanding the unbound fraction is crucial for interpreting pharmacokinetic and pharmacodynamic data.[5][6] The focus should be on achieving a sufficient unbound plasma concentration to drive efficacy.

Data Presentation

Table 1: Example Pharmacokinetic Data for this compound in Different Formulations (Rat Model)

FormulationDose (mg/kg, PO)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
Aqueous Suspension 1050 ± 152.0200 ± 75
Solution in 20% PEG 400 10150 ± 401.0600 ± 150
Solid Dispersion (1:4 drug:polymer) 10350 ± 900.51400 ± 300
SEDDS Formulation 10450 ± 1200.51800 ± 400

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Materials: this compound, polymer carrier (e.g., HPMC-AS, PVP VA64), organic solvent (e.g., acetone, methanol).

  • Procedure:

    • Dissolve this compound and the polymer carrier in the organic solvent at a specific ratio (e.g., 1:4 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Set the parameters on the spray dryer (e.g., inlet temperature, gas flow rate, pump speed) based on the solvent system and desired particle characteristics.

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving the drug dispersed in the polymer matrix in an amorphous state.

    • Collect the resulting powder from the cyclone.

    • Characterize the ASD for drug loading, amorphous nature (using techniques like PXRD and DSC), and dissolution performance.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Animals: Male Sprague-Dawley rats (or other appropriate rodent model), fasted overnight.

  • Formulation Administration:

    • Prepare the desired formulations of this compound (e.g., aqueous suspension, solution, ASD).

    • Administer the formulations via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

Visualizations

Bioavailability_Troubleshooting Start Low/Variable In Vivo Exposure of this compound Solubility Assess Aqueous Solubility (pH-dependent) Start->Solubility Permeability Assess Intestinal Permeability (e.g., Caco-2) Start->Permeability Metabolism Assess Metabolic Stability (Microsomes/Hepatocytes) Start->Metabolism PPB Determine Plasma Protein Binding Start->PPB Formulation Formulation Strategies: - pH adjustment - Co-solvents - Surfactants - Solid Dispersions - Lipid-Based Systems Solubility->Formulation If solubility is low PermEnhance Consider Permeation Enhancers or Lipid-Based Formulations Permeability->PermEnhance If permeability is low Prodrug Consider Prodrug Approach Metabolism->Prodrug If metabolism is high Unbound Focus on Unbound Concentration for PK/PD PPB->Unbound If PPB is high

Caption: Troubleshooting workflow for low in vivo exposure.

M1_PAM_Signaling_Pathway cluster_neuron Postsynaptic Neuron M1_Receptor M1 Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Cognitive_Effects Enhanced Cognitive Function IP3->Cognitive_Effects DAG->Cognitive_Effects ACh Acetylcholine (ACh) ACh->M1_Receptor binds (orthosteric site) S_VU0637120 This compound (M1 PAM) S_VU0637120->M1_Receptor binds (allosteric site) potentiates ACh effect

Caption: M1 PAM signaling pathway.

References

potential (S)-VU0637120 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available information regarding the specific off-target effects, selectivity profile, and safety pharmacology of (S)-VU0637120 is limited. The following troubleshooting guide and frequently asked questions are based on general principles of small molecule inhibitors and best practices for assessing potential off-target effects. For definitive guidance, researchers should consult their internal study data and established institutional protocols.

Frequently Asked Questions (FAQs)

Q1: What are potential off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects refer to the unintended interactions of a drug or compound with molecular targets other than its primary intended target. These interactions can lead to a variety of undesirable outcomes in an experiment, including:

  • Cellular Toxicity: Binding to unintended targets can disrupt normal cellular processes, leading to cytotoxicity.

  • Confounding Phenotypes: The observed phenotype in an experiment may be a composite of both on-target and off-target effects, making it difficult to dissect the specific contribution of the intended target.

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?

A2: Several experimental strategies can be employed to investigate potential off-target effects:

  • Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another inhibitor that targets the same primary molecule but has a different chemical scaffold. Consistent results with both compounds strengthen the evidence for an on-target effect.

  • Dose-Response Curve Analysis: A classic sigmoidal dose-response curve is often indicative of a specific, on-target effect. The presence of multiple inflection points or a shallow curve may suggest off-target activities at different concentrations.

  • Rescue Experiments: If the primary target has a known endogenous ligand or activator, attempting to rescue the phenotype by co-administration with this compound can help confirm on-target activity.

  • Target Knockdown/Knockout Models: The most rigorous approach is to compare the effects of this compound in wild-type cells versus cells where the primary target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). An on-target effect should be diminished or absent in the knockdown/knockout cells.

Q3: What are some common troubleshooting steps if I suspect off-target effects are impacting my results?

A3: If you suspect off-target effects, consider the following troubleshooting steps:

  • Titrate the Compound Concentration: Use the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.

  • Reduce Incubation Time: Shorter incubation times may be sufficient to observe on-target effects while minimizing the cumulative impact of off-target interactions.

  • Consult Selectivity Profiling Data: If available, review any in-house or published selectivity screening data for this compound against a panel of related and unrelated targets. This can provide clues about potential off-target liabilities.

  • Employ Orthogonal Assays: Use multiple, distinct experimental assays to measure the same biological endpoint. If the results are consistent across different methodologies, it strengthens the confidence in the findings.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
High cellular toxicity at expected effective concentrations. This compound may be interacting with essential cellular proteins.Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Use a concentration that maximizes the therapeutic window.
Inconsistent results compared to published data for other inhibitors of the same target. The observed phenotype may be unique to the off-target profile of this compound.Use a structurally dissimilar inhibitor of the same target as a control. Compare the phenotypic profiles of both compounds.
Phenotype is observed in a cell line that does not express the primary target. The effect is likely independent of the intended target and mediated by one or more off-targets.Confirm target expression in your experimental system (e.g., via Western blot, qPCR). Discontinue use of the compound in target-negative systems for on-target validation.
Unexpected changes in signaling pathways unrelated to the primary target. This compound may be inhibiting or activating kinases or other signaling molecules outside of the intended pathway.If available, consult a kinome scan or broad panel screening data for this compound. Use pathway-specific inhibitors or reporters to dissect the unexpected signaling events.

Visualizing Experimental Logic and Workflows

Below are diagrams illustrating key concepts and workflows for investigating potential off-target effects.

Off_Target_Investigation_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Validation cluster_2 Conclusion Observed_Phenotype Observed Phenotype with this compound Dose_Response Dose-Response Analysis Observed_Phenotype->Dose_Response Test Concentration Dependence Orthogonal_Inhibitor Use Structurally Different Inhibitor Observed_Phenotype->Orthogonal_Inhibitor Confirm with Alternative Tool Target_KO_KD Target Knockdown/ Knockout Control Observed_Phenotype->Target_KO_KD Validate Target Dependence On_Target Conclusion: On-Target Effect Dose_Response->On_Target Sigmoidal Curve Off_Target Conclusion: Potential Off-Target Effect Dose_Response->Off_Target Atypical Curve Orthogonal_Inhibitor->On_Target Consistent Phenotype Orthogonal_Inhibitor->Off_Target Divergent Phenotype Target_KO_KD->On_Target Phenotype Abolished Target_KO_KD->Off_Target Phenotype Persists Signaling_Pathway_Dissection SVU0637120 This compound Primary_Target Primary Target SVU0637120->Primary_Target On-Target Interaction Off_Target_1 Potential Off-Target 1 (e.g., Kinase A) SVU0637120->Off_Target_1 Off-Target Interaction Off_Target_2 Potential Off-Target 2 (e.g., GPCR B) SVU0637120->Off_Target_2 Off-Target Interaction Downstream_Effect Expected Downstream Biological Effect Primary_Target->Downstream_Effect Unexpected_Effect_1 Unexpected Phenotype A Off_Target_1->Unexpected_Effect_1 Unexpected_Effect_2 Unexpected Phenotype B Off_Target_2->Unexpected_Effect_2

Technical Support Center: Optimizing (S)-VU0637120 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (S)-VU0637120 in in vitro assays. This compound is a positive allosteric modulator (PAM) of the muscarinic acetylcholine M1 receptor (M1 mAChR), a G-protein coupled receptor (GPCR) involved in various physiological processes, including cognition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3] As a PAM, it does not directly activate the receptor but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh).[1][4] This potentiation occurs through binding to an allosteric site on the receptor, which is distinct from the orthosteric binding site where ACh binds.

Q2: What is the primary signaling pathway activated by the M1 mAChR?

A2: The M1 mAChR primarily couples to Gq/11 G-proteins.[5][6] Upon activation by an agonist like acetylcholine, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which can be measured in in vitro assays.[5][7]

Q3: What are the common in vitro assays used to characterize this compound?

A3: The most common in vitro assays for characterizing M1 PAMs like this compound are:

  • Calcium Mobilization Assays: These functional assays measure the increase in intracellular calcium concentration following receptor activation.[7][8] They are often performed using a Fluorometric Imaging Plate Reader (FLIPR).[9][10]

  • Radioligand Binding Assays: These assays determine the affinity of the compound for the receptor and can be used to assess its allosteric properties.[5][11][12]

Q4: What is a typical concentration range for this compound in in vitro assays?

A4: The optimal concentration of this compound will vary depending on the specific cell line, assay conditions, and the concentration of the orthosteric agonist (e.g., acetylcholine) used. Based on data for similar M1 PAMs, a starting concentration range for generating a concentration-response curve could be from 1 nM to 30 µM.[13] It is crucial to perform a full concentration-response curve to determine the EC50 (half-maximal effective concentration) in your specific assay system.[14][15]

Q5: How should I prepare this compound for in vitro assays?

A5: Due to the hydrophobic nature of many small molecule inhibitors, it is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[16] Subsequent dilutions should be made in the assay buffer to achieve the desired final concentrations. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Calcium Mobilization Assays (e.g., FLIPR)
Problem Possible Cause Solution
No response or weak signal 1. Low receptor expression: The cell line may not express sufficient levels of the M1 mAChR. 2. Inactive compound: The this compound stock solution may have degraded. 3. Suboptimal agonist concentration: The concentration of acetylcholine (or other agonist) is too low to elicit a response, even with the PAM. 4. Cell health issues: Cells are not healthy or have been passaged too many times.1. Verify receptor expression: Use a cell line with confirmed high-level expression of M1 mAChR.[17] 2. Prepare fresh stock: Prepare a fresh stock solution of this compound. 3. Optimize agonist concentration: Perform an agonist concentration-response curve to determine an EC20 to EC80 concentration for use with the PAM.[3] 4. Use healthy cells: Ensure cells are healthy, within a low passage number, and plated at an optimal density.
High background signal 1. Autofluorescence: The compound or assay components may be autofluorescent. 2. Cell stress: Cells may be stressed, leading to elevated basal calcium levels. 3. Light leakage: The plate reader may not be properly sealed.1. Run a compound-only control: Test for autofluorescence of this compound at the concentrations used. 2. Optimize cell handling: Handle cells gently and ensure optimal culture conditions. 3. Check instrument settings: Ensure the plate reader is functioning correctly.
Variable results between wells 1. Inconsistent cell plating: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of compound or agonist. 3. Edge effects: Evaporation from wells at the edge of the plate.1. Ensure even cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with buffer.
Radioligand Binding Assays
Problem Possible Cause Solution
Low specific binding 1. Low receptor density: Insufficient receptor expression in the cell membranes or tissue homogenate. 2. Degraded radioligand: The radiolabeled ligand has lost its activity. 3. Incorrect assay buffer: The pH or ionic strength of the buffer is not optimal for binding.1. Use a source with high receptor expression: Prepare membranes from a cell line known to have high M1 mAChR expression. 2. Check radioligand quality: Use a fresh batch of radioligand and store it properly. 3. Optimize buffer conditions: Refer to literature for the optimal binding buffer composition for M1 mAChR.
High non-specific binding 1. Radioligand sticking to surfaces: The radioligand may be binding to the filter plate or tubes. 2. Insufficient washing: Inadequate removal of unbound radioligand.1. Pre-treat filters: Pre-soak filter plates with a blocking agent like polyethyleneimine (PEI).[11] 2. Optimize wash steps: Increase the number of washes or the volume of wash buffer.
Inconsistent data points 1. Incomplete filtration: Clogged filters leading to incomplete separation of bound and free ligand. 2. Pipetting inaccuracies: Errors in serial dilutions of the competing ligand.1. Check filtration apparatus: Ensure the vacuum manifold is working correctly and filters are not clogged. 2. Careful dilution preparation: Prepare serial dilutions with precision and mix thoroughly at each step.

Quantitative Data Summary

The following table summarizes typical concentration parameters for M1 PAMs from the literature. Note that these values are highly dependent on the specific compound and assay conditions.

Parameter Compound Type Typical Concentration Range Reference
EC50 (PAM activity) M1 PAM100 nM - 1 µM[3]
Agonist (e.g., ACh) Concentration Orthosteric AgonistEC20 - EC80[1]
Radioligand (e.g., [3H]NMS) Concentration Antagonist Radioligand0.1 - 1 nM[16]

Experimental Protocols

Calcium Mobilization Assay Using FLIPR

This protocol provides a general guideline for a no-wash calcium mobilization assay.

  • Cell Plating:

    • Seed cells expressing M1 mAChR into black-walled, clear-bottom 96-well or 384-well plates at an optimized density.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. This often includes a probenecid solution to prevent dye leakage.

    • Add an equal volume of the dye loading solution to each well containing cells.

    • Incubate for 1 hour at 37°C.

  • Compound Addition and Measurement:

    • Prepare a dilution series of this compound in assay buffer.

    • Prepare the agonist (e.g., acetylcholine) at a predetermined concentration (e.g., EC20).

    • Use the FLIPR instrument to add this compound to the cell plate and incubate for a short period (e.g., 1.5-2 minutes).[1][2]

    • Add the agonist to the wells and immediately begin measuring the fluorescence intensity over time (typically for 50-120 seconds).[1]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50.

Radioligand Competition Binding Assay

This protocol outlines a general procedure for a competition binding assay.

  • Membrane Preparation:

    • Harvest cells expressing M1 mAChR and homogenize them in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known M1 antagonist).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[18]

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log of the this compound concentration.

    • Fit the data to a one-site competition curve to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1_receptor M1 mAChR Gq_protein Gq/11 M1_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release IP3R->Ca_release Induces ACh Acetylcholine (ACh) ACh->M1_receptor Binds to orthosteric site SVU This compound (PAM) SVU->M1_receptor Binds to allosteric site Calcium_Mobilization_Workflow start Start plate_cells Plate M1-expressing cells in 96/384-well plate start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight load_dye Load cells with calcium indicator dye incubate_overnight->load_dye incubate_dye Incubate for 1 hour (37°C) load_dye->incubate_dye prepare_compounds Prepare this compound and agonist solutions incubate_dye->prepare_compounds run_flipr Run FLIPR Assay: 1. Add this compound 2. Add agonist 3. Measure fluorescence prepare_compounds->run_flipr analyze_data Analyze data: - Determine peak response - Plot concentration-response curve - Calculate EC₅₀ run_flipr->analyze_data end End analyze_data->end Troubleshooting_Logic issue Inconsistent Assay Results check_reagents Check Reagent Quality (Compound, Agonist, Buffers) issue->check_reagents check_cells Check Cell Health & Density issue->check_cells check_protocol Review Protocol Execution (Pipetting, Incubation Times) issue->check_protocol reagent_ok Reagents OK? check_reagents->reagent_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? check_protocol->protocol_ok reagent_ok->check_cells Yes prepare_fresh Prepare Fresh Reagents reagent_ok->prepare_fresh No cells_ok->check_protocol Yes optimize_cells Optimize Cell Culture Conditions cells_ok->optimize_cells No refine_technique Refine Pipetting & Timing protocol_ok->refine_technique No rerun_assay Re-run Assay protocol_ok->rerun_assay Yes prepare_fresh->rerun_assay optimize_cells->rerun_assay refine_technique->rerun_assay

References

troubleshooting (S)-VU0637120 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-VU0637120, a selective M5 negative allosteric modulator (NAM).

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Question: I am observing high variability in my assay results. What are the potential causes and solutions?

Answer:

Experimental variability can stem from several factors when working with this compound. Here's a systematic approach to troubleshooting:

  • Compound Solubility and Stability:

    • Issue: this compound has limited aqueous solubility. Improper dissolution or precipitation during the experiment can lead to inconsistent concentrations.

    • Troubleshooting Steps:

      • Solvent Selection: Prepare stock solutions in an appropriate organic solvent like DMSO. For in vivo studies, a formulation of 10% DMSO in 90% corn oil can be used to achieve a clear solution.[1]

      • Working Dilutions: When preparing working dilutions in aqueous buffers, ensure the final concentration of the organic solvent is low and consistent across all wells to avoid solvent-induced effects. It is recommended to keep the final DMSO concentration below 1%, with 0.25% being a safer target.[2]

      • Visual Inspection: Always visually inspect your solutions for any signs of precipitation, especially after dilution into aqueous media. If precipitation is observed, consider adjusting the solvent concentration or using a different formulation.

      • Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to minimize degradation. Stock solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month.[1]

  • Cell-Based Assay Conditions:

    • Issue: The sensitivity of cell-based assays for GPCRs can be influenced by various parameters.[3][4]

    • Troubleshooting Steps:

      • Cell Density: Optimize cell seeding density. High cell density can decrease the assay window, while low density may not produce a sufficient signal.[4]

      • Agonist Concentration: When studying the NAM activity of this compound, use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibitory effects.

      • Incubation Times: Optimize the incubation time for both the agonist and this compound. For antagonists and NAMs, pre-incubation with the compound before adding the agonist is often necessary to reach equilibrium.[4]

      • Cell Line Health: Ensure your cells are healthy and in the logarithmic growth phase. Passage number can also affect receptor expression and signaling. Assays should be validated for a specific passage range.[2]

  • Assay-Specific Variability:

    • Issue: The choice of assay and its specific parameters can introduce variability.

    • Troubleshooting Steps:

      • Assay Buffer Composition: Use a consistent and appropriate assay buffer. For longer incubations (over 2 hours), consider using cell culture medium to reduce cell stress.[4]

      • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

      • Plate Effects: Be aware of potential "edge effects" on microplates. Consider leaving the outer wells empty or filling them with buffer to minimize this.

Question: My IC50 values for this compound are different from published values. Why might this be?

Answer:

Discrepancies in IC50 values can arise from several factors:[5][6]

  • Different Assay Conditions: IC50 values are highly dependent on the experimental setup.[6]

    • Cell Line: The cell line used, its passage number, and receptor expression level can all impact the measured potency.[6]

    • Agonist and Concentration: The specific agonist used and its concentration will influence the apparent IC50 of a NAM.

    • Assay Readout: Different functional readouts (e.g., calcium flux, IP1 accumulation, β-arrestin recruitment) can yield different potency values due to signaling bias.[3]

  • Data Analysis:

    • Curve Fitting: The method used for curve fitting and the constraints applied can affect the calculated IC50.[7]

  • Species Differences: this compound exhibits species-dependent potency. The IC50 for human M5 is different from that for rat M5.[8][9]

Question: I am not observing any effect of this compound in my experiments. What should I check?

Answer:

If this compound appears inactive, consider the following:

  • Compound Integrity: Verify the purity and integrity of your compound stock.

  • Solubility: As mentioned, ensure the compound is fully dissolved in your assay medium.

  • Receptor Expression: Confirm that your cell line expresses the M5 receptor at a sufficient level.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the modulatory effect. Ensure your assay window (signal-to-background ratio) is adequate.

  • Mechanism of Action: Remember that this compound is a negative allosteric modulator, not a direct antagonist. Its inhibitory effect will only be observed in the presence of an M5 receptor agonist.

  • Enantiomeric Purity: The activity of ML375 resides in the (S)-enantiomer. The (R)-enantiomer is essentially inactive.[10]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound, also known as ML375, is a potent and highly selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[8][9] It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine, binds.[11] This binding reduces the receptor's response to an agonist.[12]

What is the selectivity profile of this compound?

This compound is highly selective for the M5 receptor, with IC50 values in the sub-micromolar range for human and rat M5. It is inactive at M1-M4 muscarinic receptors at concentrations up to 30 µM.[8][9]

What are the recommended storage conditions for this compound?

Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Quantitative Data

ParameterSpeciesValueReference
IC50 Human M5300 nM[8][9]
Rat M5790 nM[8][9]
Human M1-M4> 30 µM[8][9]
Solubility 10% DMSO in Corn Oil≥ 5 mg/mL (11.77 mM)[1]

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay for M5 Receptor NAM Activity

This protocol outlines a general procedure for assessing the negative allosteric modulator activity of this compound using a calcium mobilization assay in a cell line recombinantly expressing the human M5 receptor.

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human M5 muscarinic receptor in appropriate growth medium.

    • Seed cells into 96-well or 384-well black-walled, clear-bottom microplates at a pre-optimized density and incubate for 18-24 hours to allow for adherence.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to generate a concentration-response curve. The final DMSO concentration in the assay should be ≤ 0.5%.

    • Prepare a stock solution of a known M5 agonist (e.g., carbachol or oxotremorine) in assay buffer.

  • Calcium Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.

  • Assay Procedure:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Add the prepared dilutions of this compound to the appropriate wells.

    • Incubate the plate for a pre-determined time to allow the compound to bind to the receptors.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add the M5 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells and immediately begin measuring fluorescence intensity over time.

  • Data Analysis:

    • The fluorescence signal will increase upon agonist stimulation due to calcium influx.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Visualizations

M5_Signaling_Pathway ACh Acetylcholine (Agonist) M5R M5 Muscarinic Receptor ACh->M5R Binds & Activates Gq Gq Protein M5R->Gq Activates SVU This compound (NAM) SVU->M5R Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ Increase ER->Ca Releases Ca²⁺ Ca->PKC Activates CellResponse Cellular Response Ca->CellResponse Modulates Activity PKC->CellResponse Phosphorylates Targets

Caption: M5 muscarinic receptor signaling pathway and the inhibitory effect of this compound.

References

minimizing non-specific binding of (S)-VU0637120

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-VU0637120, a selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R). It binds to an allosteric site on the receptor, distinct from the binding site of the endogenous ligand, pancreatic polypeptide (PP), to inhibit receptor function.

Q2: What is the potency of this compound at the Y4 receptor?

This compound has an IC50 value of 2.7 μM for the inhibition of Y4R function and a binding affinity (KB) in the range of 300-400 nM.[1]

Q3: How selective is this compound for the Y4 receptor?

Q4: What are the common causes of non-specific binding in assays with compounds like this compound?

Non-specific binding can arise from several factors, including:

  • Hydrophobic interactions: The compound may stick to plasticware, filter mats, or membrane lipids.

  • Electrostatic interactions: Charged molecules can interact non-specifically with charged surfaces.

  • High ligand concentration: Using excessively high concentrations of the radioligand or this compound can lead to binding to low-affinity, non-saturable sites.

  • Inadequate blocking: Insufficient blocking of non-specific sites on membranes and assay plates.

  • Suboptimal buffer conditions: Incorrect pH or ionic strength can promote non-specific interactions.

Troubleshooting Guide: Minimizing Non-Specific Binding

High non-specific binding (NSB) can significantly impact the quality and reliability of your experimental data. Below are common issues and recommended solutions to minimize NSB when working with this compound.

Problem Potential Cause Recommended Solution
High background signal across all wells 1. Radioligand sticking to filter plates or plasticware. 2. Insufficient washing. 3. Suboptimal blocking agent or concentration.1. Pre-treat filter plates with a blocking agent like 0.3-0.5% polyethyleneimine (PEI). 2. Increase the number and volume of wash steps with ice-cold wash buffer. 3. Optimize the concentration of the blocking agent (e.g., 0.1-5% Bovine Serum Albumin - BSA) or try alternative blockers like casein or non-fat dry milk.
Non-specific binding increases linearly with radioligand concentration Excessive radioligand concentration.Titrate the radioligand concentration. Ideally, use a concentration at or below the Kd for the receptor to maximize the specific-to-non-specific binding ratio.
High variability between replicate wells 1. Inconsistent pipetting. 2. Poorly homogenized membrane preparation. 3. Bubbles in the assay wells.1. Ensure accurate and consistent pipetting techniques. 2. Gently vortex the membrane stock before aliquoting. 3. Visually inspect plates for bubbles before incubation and centrifugation.
Assay window (Signal-to-Noise ratio) is low 1. Low specific binding. 2. High non-specific binding.1. Optimize the concentration of the receptor preparation (membrane protein). 2. Implement the strategies outlined in this guide to reduce NSB.
Compound-specific non-specific binding The physicochemical properties of this compound may promote non-specific interactions.1. Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the assay buffer. 2. Adjust the ionic strength of the buffer by titrating the NaCl concentration.

Quantitative Data Summary

Compound Target Assay Type Parameter Value Reference
This compoundNeuropeptide Y4 Receptor (Y4R)Functional AntagonismIC502.7 µM[1]
This compoundNeuropeptide Y4 Receptor (Y4R)Allosteric BindingKB300-400 nM[1]

Experimental Protocols

Radioligand Competition Binding Assay for this compound at the Y4 Receptor

This protocol is a general guideline for determining the binding affinity of this compound for the human Y4 receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells) using a radioligand competition assay with [125I]-Peptide YY ([125I]-PYY) or a similar suitable radioligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human Y4 receptor.

  • Radioligand: [125I]-PYY (or other suitable Y4R radioligand).

  • This compound: Prepare a stock solution in 100% DMSO and make serial dilutions in assay buffer.

  • Non-specific Binding Control: A high concentration of a known Y4R antagonist (e.g., GR231118) or pancreatic polypeptide.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Pre-coated with 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the Y4 receptor to a high density.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable storage buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [125I]-PYY (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding (NSB): Add assay buffer, [125I]-PYY, a high concentration of the non-specific binding control, and cell membranes.

    • Competition Binding: Add assay buffer, [125I]-PYY, serial dilutions of this compound, and cell membranes.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically through kinetic binding studies.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Execution cluster_analysis Data Analysis reagents Prepare Reagents (Assay Buffer, Radioligand, Compound) total_binding Total Binding Wells: Buffer + Radioligand + Membranes reagents->total_binding nsb NSB Wells: Buffer + Radioligand + Competitor + Membranes reagents->nsb competition Competition Wells: Buffer + Radioligand + this compound + Membranes reagents->competition membranes Prepare Y4R Membrane Homogenate membranes->total_binding membranes->nsb membranes->competition plates Pre-treat Filter Plates (0.3% PEI) incubation Incubate to Reach Equilibrium total_binding->incubation nsb->incubation competition->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing detection Add Scintillant & Count washing->detection calculate_sb Calculate Specific Binding (Total - NSB) detection->calculate_sb plot_curve Plot % Specific Binding vs. [Compound] calculate_sb->plot_curve fit_model Non-linear Regression (One-site fit) plot_curve->fit_model determine_ic50 Determine IC50 fit_model->determine_ic50 calculate_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calculate_ki

Caption: Workflow for a radioligand competition binding assay.

Y4R_signaling_pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PP Pancreatic Polypeptide (PP) (Endogenous Ligand) PP->Y4R Binds to Orthosteric Site S_VU0637120 This compound (NAM) S_VU0637120->Y4R Binds to Allosteric Site S_VU0637120->G_protein Prevents Activation cellular_response Downstream Cellular Response cAMP->cellular_response Modulates

Caption: Simplified signaling pathway of the Y4 receptor.

References

Technical Support Center: (S)-VU0637120 Toxicity and Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential toxicity and cytotoxicity of the novel compound (S)-VU0637120. As publicly available data on the toxicological profile of this compound is limited, this guide focuses on providing foundational knowledge, troubleshooting common experimental issues, and outlining standardized protocols for in vitro assessment.

Frequently Asked Questions (FAQs)

Q1: Is there any publicly available toxicity or cytotoxicity data for this compound?

A1: Based on a comprehensive search of publicly available scientific literature, there is currently no specific published data detailing the toxicity or cytotoxicity of this compound. Researchers should therefore consider this compound as having an unknown toxicological profile and handle it with appropriate safety precautions. Initial in vitro screening is highly recommended to establish a baseline understanding of its potential effects on cell viability and function.

Q2: What are the first steps I should take to assess the cytotoxicity of this compound?

A2: A tiered approach is recommended.

  • Determine the appropriate cell line(s): Select cell lines relevant to the intended therapeutic target or potential off-target tissues.

  • Perform a dose-range finding study: Use a broad range of concentrations to identify a suitable range for definitive assays.

  • Conduct a primary cytotoxicity assay: An MTT or similar metabolic activity assay is a good starting point to assess the effect on cell viability.

  • Confirm findings with a secondary, mechanistically different assay: An LDH release assay (for membrane integrity) or a live/dead cell stain can corroborate the initial results.

Q3: How should I prepare this compound for in vitro assays?

A3: The solubility and stability of the compound in your culture medium are critical.

  • Solvent Selection: Use a solvent, such as DMSO, that is compatible with your cell line and at a final concentration that is non-toxic to the cells (typically <0.5%).

  • Stock Solution: Prepare a high-concentration stock solution to minimize the volume of solvent added to the cell culture.

  • Working Dilutions: Prepare fresh serial dilutions of the compound in culture medium for each experiment.

  • Solubility Check: Visually inspect the prepared solutions for any precipitation. If solubility is an issue, consider alternative solvents or formulation strategies.

Troubleshooting Guides

This section addresses common issues that may arise during the in vitro assessment of a novel compound like this compound.

Problem Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Compound precipitation- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Check the solubility of the compound at the tested concentrations.
No cytotoxic effect observed even at high concentrations - Compound is not cytotoxic to the selected cell line- Compound is not biologically active- Assay incubation time is too short- Compound degradation in culture medium- Test on a different, potentially more sensitive cell line.- Verify the identity and purity of the compound.- Extend the incubation period (e.g., 48 or 72 hours).- Assess the stability of the compound under culture conditions.
Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH) - Different mechanisms of cell death are being measured- Assay interference- This may indicate a specific mechanism of action (e.g., metabolic inhibition without immediate membrane damage).- Run a compound-only control (no cells) to check for interference with the assay reagents.
High background signal in the assay - Contamination of reagents or culture- Phenol red in the medium interfering with colorimetric assays- Use fresh, sterile reagents.- For colorimetric assays, consider using phenol red-free medium.

Experimental Protocols

Below are detailed methodologies for common cytotoxicity assays that can be adapted for the assessment of this compound.

MTT Assay (Assessment of Metabolic Activity)

This assay measures the reduction of tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

LDH Release Assay (Assessment of Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: Carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided with the assay kit.

  • Absorbance Reading: Measure the absorbance at the specified wavelength (typically 490 nm).

Data Presentation

When reporting cytotoxicity data for this compound, a structured table is recommended for clarity and comparison.

Table 1: Example Cytotoxicity Profile of this compound

Assay TypeCell LineIncubation Time (hours)IC50 (µM)Max Inhibition (%)
MTTHEK29324Data to be determinedData to be determined
MTTHepG224Data to be determinedData to be determined
LDH ReleaseHEK29324Data to be determinedData to be determined
LDH ReleaseHepG224Data to be determinedData to be determined

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_proc Assay Procedure (MTT or LDH) incubation->assay_proc data_acq Data Acquisition assay_proc->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity assessment.

Signaling Pathway Logic for Cytotoxicity Assays

cytotoxicity_pathways cluster_cell Cellular Effects cluster_assay Assay Readouts compound This compound mito Mitochondrial Dysfunction compound->mito Inhibition membrane Membrane Damage compound->membrane Disruption mtt Decreased MTT Reduction mito->mtt ldh Increased LDH Release membrane->ldh

Caption: Logic diagram connecting cellular effects to assay readouts.

Technical Support Center: Protocol Optimization for Consistent (S)-VU0637120 Results

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific experimental protocols, troubleshooting, stability, and mechanism of action for the compound "(S)-VU0637120" is not available in publicly accessible resources. The following is a generalized framework for a technical support center, based on common laboratory practices. Researchers should adapt these recommendations to their specific experimental setups and validate their findings accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is unavailable, general best practices for storing novel small molecules should be followed. It is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For solutions, prepare fresh daily or store aliquots at -80°C to minimize freeze-thaw cycles. A pilot stability study is recommended to determine optimal storage conditions for your specific solvent and concentration.

Q2: What is the recommended solvent for dissolving this compound?

A2: The optimal solvent will depend on the experimental application. Common solvents for novel organic compounds include DMSO, ethanol, or methanol. It is crucial to perform solubility tests to determine the best solvent for your desired concentration. Ensure the chosen solvent is compatible with your experimental system (e.g., cell culture, in vivo studies) and does not interfere with the assay.

Q3: How can I confirm the identity and purity of my this compound sample?

A3: It is essential to verify the identity and purity of your compound before use. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation are recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results - Compound degradation due to improper storage.- Inaccurate compound concentration.- Variability in experimental conditions.- Aliquot and store the compound at -80°C. Avoid repeated freeze-thaw cycles.- Prepare fresh solutions for each experiment. Confirm concentration using a suitable analytical method.- Standardize all experimental parameters, including incubation times, temperatures, and cell densities.
Low or no observable activity of this compound - Compound insolubility in the assay buffer.- Incorrect dosage or concentration.- Inactive batch of the compound.- Test the solubility of the compound in the assay buffer. Consider using a co-solvent if necessary.- Perform a dose-response curve to determine the optimal concentration range.- Verify the identity and purity of the compound.
High background noise or off-target effects - Non-specific binding of the compound.- Contamination of the compound or reagents.- Include appropriate negative controls in your experiments.- Test a range of compound concentrations to identify a window of specific activity.- Ensure all reagents are of high purity and handle the compound with care to prevent contamination.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.5%).

  • Cell Seeding:

    • Plate cells at a predetermined density in appropriate well plates.

    • Allow cells to adhere and grow for a specified period (e.g., 24 hours) before treatment.

  • Compound Treatment:

    • Remove the old medium and add the medium containing the various concentrations of this compound.

    • Include vehicle control (medium with the same percentage of solvent) and any necessary positive or negative controls.

  • Incubation:

    • Incubate the cells for the desired duration of the experiment.

  • Assay Endpoint Measurement:

    • Perform the desired assay to measure the effect of the compound (e.g., cell viability assay, reporter gene assay, protein expression analysis).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Compound Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding Cell Seeding cell_seeding->treatment incubation Incubation treatment->incubation endpoint_measurement Endpoint Measurement incubation->endpoint_measurement data_analysis Data Analysis endpoint_measurement->data_analysis

Caption: General experimental workflow for in vitro studies.

troubleshooting_logic start Inconsistent Results? check_storage Verify Compound Storage & Handling start->check_storage Yes consistent Consistent Results start->consistent No check_concentration Confirm Compound Concentration check_storage->check_concentration check_protocol Standardize Experimental Protocol check_concentration->check_protocol re_run Re-run Experiment check_protocol->re_run re_run->consistent Fixed inconsistent Still Inconsistent re_run->inconsistent Not Fixed

dealing with (S)-VU0637120 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using (S)-VU0637120, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). The primary focus is on addressing potential compound degradation to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a research compound identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Unlike an orthosteric agonist which directly activates the receptor at the glutamate binding site, a PAM binds to a different, allosteric site on the receptor. This binding event does not typically activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. The potentiation of the glutamate signal by mGluR4 PAMs leads to a reduction in cAMP levels through the G-protein Gi/o, which ultimately dampens excessive excitatory signaling.[1] This mechanism is a promising area of research for conditions like Parkinson's disease.[2][3]

Q2: In what types of experimental systems is this compound typically used?

This compound, like other mGluR4 PAMs, is primarily used in in vitro and in vivo models to study the effects of mGluR4 modulation. Common in vitro systems include recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, that are engineered to express the human or rat mGluR4.[2][4] These systems are often used in assays that measure downstream signaling, like intracellular calcium mobilization or cAMP inhibition.[5][6] In vivo studies in rodent models are used to investigate the compound's effects on motor function and neuroprotection.[2][7]

Q3: Are there known stability issues with small molecule mGluR4 PAMs?

While specific public data on the degradation pathways of this compound is limited, small organic molecules, in general, can be susceptible to degradation under certain experimental conditions. Factors that can influence stability include the choice of solvent, pH of the aqueous solution, exposure to light, and freeze-thaw cycles. It is crucial to follow best practices for compound handling to ensure the effective concentration in an experiment is accurate and reproducible.

Troubleshooting Guide: Compound Degradation

Q4: My experimental results are inconsistent. Could compound degradation be the cause?

Inconsistent results are a common sign of compound instability. If you observe a loss of potency or a variable dose-response relationship over time, degradation of your this compound stock or working solutions should be considered a primary suspect.

To diagnose this, you can use the following troubleshooting workflow:

G start Inconsistent Results (e.g., variable EC50) check_stock Check Stock Solution: 1. Age of stock? 2. Storage conditions? 3. Number of freeze-thaws? start->check_stock prep_fresh_stock Prepare Fresh Stock Solution from Powder check_stock->prep_fresh_stock Stock is old, improperly stored, or >5 freeze-thaws check_working Check Working Solution: 1. Buffer pH/composition? 2. Time in aqueous buffer? 3. Exposure to light/temp? check_stock->check_working Stock handling is optimal re_run_exp Re-run Key Experiment with Fresh Stock prep_fresh_stock->re_run_exp results_ok Results Consistent? re_run_exp->results_ok results_ok->check_working No problem_solved Problem Solved: Adopt new handling protocol results_ok->problem_solved Yes prep_fresh_working Prepare Fresh Working Solution Immediately Before Experiment check_working->prep_fresh_working Working solution is prepared in advance or exposed to harsh conditions re_run_exp2 Re-run Experiment with Fresh Working Solution prep_fresh_working->re_run_exp2 results_ok2 Results Consistent? re_run_exp2->results_ok2 results_ok2->problem_solved Yes investigate_other Problem Persists: Investigate other variables (e.g., cells, reagents, assay drift) results_ok2->investigate_other No

Caption: Troubleshooting workflow for inconsistent experimental results.

Q5: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are critical to minimizing degradation.

  • Solvent Selection: Use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.

  • Preparation: Allow the powdered compound to equilibrate to room temperature before opening the vial to avoid condensation. Dissolve the compound completely using sonication or vortexing if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes. This minimizes the number of freeze-thaw cycles, which is a major cause of degradation. Store aliquots at -20°C or -80°C, protected from light.

Q6: How stable is this compound in aqueous buffers or cell culture media?

Many compounds exhibit reduced stability in aqueous solutions compared to anhydrous organic solvents. It is a best practice to assume limited stability and take precautions.

  • Prepare Fresh: Prepare working dilutions in your aqueous experimental buffer or cell culture medium immediately before use.

  • Avoid Batch Preparation: Do not prepare large batches of working solutions to be used over several hours or days unless you have explicitly validated the compound's stability in that specific medium.

  • pH and Components: Be aware that the pH and components of your buffer (e.g., proteins in serum) could potentially accelerate degradation.

Data & Protocols

Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Solid Compound Store at -20°C, desiccated, and protected from light.Minimizes degradation from moisture, light, and thermal energy.
Stock Solution Solvent Anhydrous DMSOExcellent solvent for many organic molecules; less reactive than protic solvents.
Stock Solution Storage Aliquot into single-use volumes; store at -80°C, protected from light.Prevents repeated freeze-thaw cycles and light-induced degradation.
Working Solution Prep Prepare fresh for each experiment from a thawed stock aliquot.Ensures accurate final concentration and minimizes time in aqueous buffer.
Freeze-Thaw Cycles Limit to < 3-5 cycles for any given stock aliquot.Repeated freezing and thawing can cause compound precipitation and degradation.
General Protocol: In Vitro Calcium Flux Assay

This protocol provides a generalized workflow for testing this compound in a common in vitro assay.

  • Cell Plating: Plate CHO cells stably co-expressing mGluR4 and a chimeric G-protein (like Gqi5) in black-walled, clear-bottomed 384-well plates.[4] Allow cells to adhere overnight.

  • Compound Preparation (Day of Assay):

    • Thaw a single-use aliquot of your this compound DMSO stock solution.

    • Perform a serial dilution series in 100% DMSO.

    • Perform a final dilution of the series into the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the wells should typically be ≤ 0.1% to avoid solvent effects.

  • Dye Loading: Remove cell culture media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.[4]

  • Assay Procedure:

    • Place the plate into a kinetic imaging plate reader (e.g., FDSS, FLIPR).

    • Add the this compound working solutions to the appropriate wells.

    • After a short incubation period, add a sub-maximal (EC20) concentration of glutamate to all wells to stimulate the receptor.

    • Measure the change in fluorescence, which corresponds to intracellular calcium mobilization.

  • Data Analysis: The potentiation effect of this compound is measured by the increase in the calcium signal in the presence of the compound compared to the signal from the EC20 of glutamate alone.

G start Start plate_cells Plate mGluR4-expressing CHO cells in 384-well plate start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight prep_compound Prepare this compound Working Solutions (Dilute fresh from stock) incubate_overnight->prep_compound load_dye Load Cells with Calcium-Sensitive Dye incubate_overnight->load_dye add_compound Add this compound prep_compound->add_compound incubate_dye Incubate 45-60 min (37°C) load_dye->incubate_dye place_reader Place Plate in Kinetic Plate Reader incubate_dye->place_reader place_reader->add_compound add_glutamate Add EC20 Glutamate (Stimulation) add_compound->add_glutamate read_fluorescence Read Fluorescence (Calcium Signal) add_glutamate->read_fluorescence analyze Analyze Data (Calculate EC50 & Fold Shift) read_fluorescence->analyze end End analyze->end

Caption: General experimental workflow for a calcium flux assay.
mGluR4 Signaling Pathway

This compound acts as a PAM at the mGluR4 receptor, which is coupled to an inhibitory G-protein (Gi/o).

G cluster_membrane Cell Membrane mGluR4 mGluR4 Gi Gαi/o mGluR4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP converts Glutamate Glutamate (Agonist) Glutamate->mGluR4 binds PAM This compound (PAM) PAM->mGluR4 potentiates ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., ↓ Neurotransmitter Release) cAMP->Downstream leads to

Caption: Simplified mGluR4 signaling pathway modulated by a PAM.

References

Validation & Comparative

Unraveling the Identity of (S)-VU0637120: A Case of Mistaken Identity and a Path Forward

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the efficacy of (S)-VU0637120 as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor have revealed a significant discrepancy in its reported mechanism of action. Contrary to the initial premise, extensive database searches have identified this compound not as an M5 PAM, but as a first-in-class, selective allosteric antagonist of the neuropeptide Y4 receptor (Y4R), with a reported IC50 of 2.7 μM.

This fundamental difference in its molecular target necessitates a shift in the scope of our investigation. However, a subsequent comprehensive search for preclinical efficacy data, comparative studies, and detailed experimental protocols for this compound as a Y4R antagonist has yielded insufficient public information to construct a meaningful comparison guide as per the original request. The scientific literature, at present, appears to lack in-depth studies validating its efficacy in new models.

Proposed Alternative: A Comparative Guide to M5 Positive Allosteric Modulators

Given the lack of available data for this compound, we propose an alternative comparison guide focused on a series of well-documented M5 positive allosteric modulators developed at Vanderbilt University, namely the ML-series of compounds (ML129, ML172, ML326, and ML380). These compounds have been instrumental in probing the function of the M5 receptor and represent a more data-rich area for a comprehensive comparison.

This proposed guide would adhere to the original core requirements, providing researchers, scientists, and drug development professionals with a valuable resource for understanding the current landscape of M5 PAMs.

The proposed guide on M5 PAMs would feature:

  • Introduction to the M5 Receptor: An overview of the M5 muscarinic acetylcholine receptor, its signaling pathways, and its potential as a therapeutic target for neurological and psychiatric disorders.

  • Comparative Analysis of M5 PAMs: A detailed comparison of the ML-series of compounds, focusing on key parameters such as:

    • Potency (EC50 values)

    • Selectivity against other muscarinic receptor subtypes (M1-M4)

    • Central Nervous System (CNS) penetration and brain-to-plasma ratios.

  • Preclinical Models and Efficacy Data: A summary of the preclinical models in which these M5 PAMs have been evaluated, along with available efficacy data.

  • Therapeutic Potential and Developmental Challenges: A discussion of the potential therapeutic applications of M5 PAMs and the challenges that have been encountered in their development, such as achieving optimal CNS exposure.

  • Data Presentation: All quantitative data will be summarized in clearly structured tables for easy comparison.

  • Experimental Protocols: Detailed methodologies for key in vitro and in vivo experiments will be provided.

  • Visualizations: Graphviz diagrams will be used to illustrate signaling pathways and experimental workflows.

We believe this alternative guide will provide significant value to the target audience by offering a comprehensive overview of a promising class of molecules for which there is a foundation of publicly available scientific data. We await your feedback on this proposed direction.

A Comparative Guide to Y4 Receptor Antagonists: (S)-VU0637120 and Other Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y (NPY) receptor family, comprising Y1, Y2, Y4, and Y5 subtypes, plays a crucial role in regulating a multitude of physiological processes, including food intake, anxiety, and circadian rhythms. The Y4 receptor, preferentially activated by pancreatic polypeptide (PP), has emerged as a promising therapeutic target for metabolic disorders and other conditions. The development of selective antagonists for the Y4 receptor is paramount to elucidating its specific functions and for the advancement of novel therapeutics.

This guide provides a detailed comparison of (S)-VU0637120, a novel and highly selective allosteric antagonist of the Y4 receptor, with other available Y4 receptor antagonists. We present key experimental data on their performance, detailed methodologies for relevant assays, and visual representations of the associated signaling pathways and experimental workflows.

Performance Comparison of Y4 Receptor Antagonists

This compound stands out as the first reported highly selective, small molecule negative allosteric modulator (NAM) for the Y4 receptor.[1] Its unique mechanism of action and superior selectivity profile offer significant advantages over previously identified antagonists, such as UR-AK49, which exhibits considerably lower potency.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and UR-AK49, highlighting key parameters such as potency (IC50 and Kb) and selectivity.

Table 1: Potency of Y4 Receptor Antagonists

CompoundAntagonist TypeAssaySpeciesIC50 (µM)Kb (nM)
This compound Negative Allosteric ModulatorNot specifiedHuman2.7300-400
UR-AK49 Competitive AntagonistNot specifiedNot specified68Not reported

Data for this compound obtained from MedchemExpress.[2][3]

Table 2: Selectivity of this compound against other Neuropeptide Y Receptors

CompoundY1 Receptor ActivityY2 Receptor ActivityY5 Receptor Activity
This compound No significant activityNo significant activityNo significant activity

This compound is reported to be highly selective for the Y4 receptor with no significant off-target activity on other NPY receptor subtypes.[1]

Y4 Receptor Signaling Pathways

The Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, in some cellular contexts, the Y4 receptor can couple to the Gq pathway, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium. Ligand binding to the Y4 receptor can also trigger the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.

Y4_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway cluster_arrestin β-Arrestin Pathway Y4R Y4 Receptor Gi Gi/o Y4R->Gi Gq Gq Y4R->Gq Arrestin β-Arrestin Y4R->Arrestin PP Pancreatic Polypeptide (PP) PP->Y4R Agonist SVU This compound SVU->Y4R Negative Allosteric Modulator AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Internalization Receptor Internalization Arrestin->Internalization Signaling G protein-independent Signaling Arrestin->Signaling

Y4 Receptor Signaling Pathways

Experimental Protocols

Accurate characterization of Y4 receptor antagonists relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the Y4 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of test compounds for the Y4 receptor.

Materials:

  • HEK293 cells stably expressing the human Y4 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-Pancreatic Polypeptide.

  • Non-specific binding control: High concentration of unlabeled Pancreatic Polypeptide (e.g., 1 µM).

  • Test compounds (e.g., this compound).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hY4R cells.

  • In a 96-well plate, add assay buffer, test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd value).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[4][5]

Radioligand_Binding_Workflow A Prepare Cell Membranes (HEK293-hY4R) B Add Assay Components to 96-well Plate: - Assay Buffer - Test Compound (various concentrations) - [¹²⁵I]-PP (fixed concentration) A->B C Initiate Reaction: Add Cell Membranes B->C D Incubate to Equilibrium C->D E Terminate Reaction: Rapid Filtration D->E F Wash Filters E->F G Measure Radioactivity (Scintillation Counter) F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki G->H

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of Gi/o-coupled receptor activation.

Objective: To determine the functional potency (IC50) of test compounds in blocking Y4 receptor-mediated inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells co-expressing the human Y4 receptor and a cAMP biosensor (e.g., GloSensor™).

  • Assay medium: CO2-independent medium.

  • Forskolin (to stimulate cAMP production).

  • Y4 receptor agonist (e.g., Pancreatic Polypeptide).

  • Test compounds (e.g., this compound).

  • 384-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Seed the cells in 384-well plates and incubate overnight.

  • Pre-treat the cells with varying concentrations of the test compound for a specified period.

  • Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the Y4 receptor agonist (typically the EC80 concentration).

  • Incubate for a sufficient time to allow for changes in cAMP levels.

  • Measure the luminescence signal using a luminometer.

  • The antagonist effect is observed as a reversal of the agonist-induced decrease in the forskolin-stimulated cAMP signal.

  • Calculate the IC50 value from the concentration-response curve.[6][7][8][9]

cAMP_Assay_Workflow A Seed Cells (CHO/HEK293-hY4R) in 384-well Plates B Pre-treat with Test Compound (various concentrations) A->B C Stimulate with Forskolin and Y4 Agonist (e.g., PP) B->C D Incubate C->D E Measure Luminescence D->E F Data Analysis: - Plot Concentration-Response Curve - Determine IC50 E->F Arrestin_Assay_Workflow A Plate Engineered Cells (e.g., Tango™ Assay) B Add Test Compound (various concentrations) A->B C Add Y4 Agonist (e.g., PP) B->C D Incubate Overnight C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Analysis: - Plot Dose-Response Curve - Determine IC50 F->G

References

A Comparative Guide to (S)-VU0637120 and Traditional Y4 Receptor Blockers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the Neuropeptide Y4 (Y4) receptor, a key player in appetite regulation and energy homeostasis, represents a significant therapeutic target. The recent development of (S)-VU0637120, a selective allosteric antagonist, marks a pivotal advancement in the pharmacological toolkit available to study this receptor. This guide provides an objective comparison between this compound and earlier, more traditional Y4 receptor ligands, supported by experimental data and detailed methodologies.

Historically, the development of potent and selective small-molecule Y4 receptor antagonists has been challenging. Early research relied on endogenous peptide ligands and synthetic peptide derivatives, which often suffered from a lack of selectivity or poor pharmacokinetic properties. This compound emerges as a first-in-class small-molecule, selective Y4 receptor allosteric antagonist, offering a novel mechanism of action and improved selectivity for probing Y4 receptor function.[1][2][3]

Performance Comparison: this compound vs. Traditional Ligands

This compound distinguishes itself from traditional Y4 receptor ligands through its unique allosteric mechanism and high selectivity. Unlike orthosteric ligands that bind directly to the endogenous agonist binding site, this compound binds to a distinct allosteric site on the receptor.[1][3][4] This interaction modulates the receptor's conformation, thereby inhibiting the binding and signaling of the endogenous ligand, pancreatic polypeptide (PP).

The following tables summarize the quantitative data for this compound in comparison to endogenous ligands and a selection of traditional peptidic and non-peptidic compounds with activity at the Y4 receptor.

Table 1: Binding Affinity and Potency of Y4 Receptor Ligands

CompoundTypeSpeciesAssay TypeAffinity (Ki/Kd)Potency (IC50/EC50)
This compound Small Molecule Allosteric AntagonistHumanRadioligand Binding (KB)300-400 nM[4][5][6]2.7 µM (IC50)[2][4][5][6]
Pancreatic Polypeptide (PP)Endogenous Peptide AgonistHumanRadioligand BindingSub-nanomolar-
Peptide YY (PYY)Endogenous Peptide AgonistHumanRadioligand BindingNanomolar-
Neuropeptide Y (NPY)Endogenous Peptide AgonistHumanRadioligand BindingNanomolar-
GR231118Peptide Ligand (Y1 antagonist/Y4 agonist)HumanRadioligand BindingpKi = 9.6 (Y4R)[7]pEC50 = 8.6 (Y4R)[7][8]
UR-AK49Non-peptidic AntagonistHumanRadioligand BindingpKi = 4.17[9]-

Table 2: Selectivity Profile of Y Receptor Ligands

CompoundY4 Receptor AffinityY1 Receptor AffinityY2 Receptor AffinityY5 Receptor Affinity
This compound Selective Antagonist No significant activity reportedNo significant activity reportedNo significant activity reported
Pancreatic Polypeptide (PP)HighLowLowModerate
Peptide YY (PYY)ModerateHighHighHigh
Neuropeptide Y (NPY)ModerateHighHighHigh
GR231118High (Agonist)High (Antagonist)LowLow

Signaling Pathways and Experimental Workflows

The Y4 receptor primarily couples to Gi/o and Gq proteins. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.

Y4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Pancreatic Polypeptide (PP) Y4R Y4 Receptor Ligand->Y4R Gi_o Gαi/o Y4R->Gi_o Gq Gαq Y4R->Gq AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP ATP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

The workflow for characterizing a novel Y4 receptor antagonist like this compound typically involves a series of in vitro assays to determine its affinity, potency, and mechanism of action.

Experimental_Workflow Start Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay (Determine Affinity & Selectivity) Start->Binding_Assay Functional_Assay_Gi cAMP Accumulation Assay (Measure Gi/o Pathway Inhibition) Start->Functional_Assay_Gi Functional_Assay_Gq Calcium Mobilization Assay (Measure Gq Pathway Inhibition) Start->Functional_Assay_Gq Data_Analysis Data Analysis (Calculate Ki, IC50, etc.) Binding_Assay->Data_Analysis Functional_Assay_Gi->Data_Analysis Functional_Assay_Gq->Data_Analysis Conclusion Characterize as Selective Y4R Allosteric Antagonist Data_Analysis->Conclusion

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize Y4 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the Y4 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the Y4 receptor (e.g., 125I-PYY), and varying concentrations of the unlabeled test compound.

    • For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of an unlabeled standard Y4 receptor ligand.

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, which is a hallmark of Gi/o-coupled receptor activation.

  • Cell Culture and Plating:

    • Culture cells expressing the Y4 receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of the test antagonist.

    • Stimulate the cells with a known Y4 receptor agonist (e.g., pancreatic polypeptide) in the presence of forskolin (an adenylyl cyclase activator).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Calcium Mobilization Assay

This assay is used to assess the blockade of the Gq-mediated signaling pathway by measuring changes in intracellular calcium levels.

  • Cell Culture and Dye Loading:

    • Plate Y4 receptor-expressing cells in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion.

    • Incubate the plate to allow for de-esterification of the dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Add varying concentrations of the test antagonist to the wells, followed by a fixed concentration of a Y4 receptor agonist.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound represents a significant advancement in the study of the Y4 receptor, offering high selectivity and a distinct allosteric mechanism of action. In contrast, traditional approaches have been limited by the lack of selective, small-molecule antagonists, relying instead on peptide-based ligands with broader selectivity profiles. The availability of well-characterized tools like this compound, coupled with robust experimental protocols, will undoubtedly accelerate research into the physiological roles of the Y4 receptor and its potential as a therapeutic target for metabolic diseases and other disorders.

References

Cross-Validation of (S)-VU0637120 Activity: A Comparative Guide to M1 Positive Allosteric Modulators in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of (S)-VU0637120 and other key M1 positive allosteric modulators (PAMs). Due to the limited availability of direct cross-validation studies for this compound in multiple cell lines within a single report, this guide synthesizes available data for structurally related and functionally comparable M1 PAMs. The primary focus is on activity in Chinese Hamster Ovary (CHO) cells stably expressing the M1 muscarinic acetylcholine receptor, a standard in vitro model for characterizing these compounds.

Understanding M1 PAMs: The Importance of Cell Line and Receptor Expression

Positive allosteric modulators of the M1 muscarinic acetylcholine receptor are a promising class of drugs for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1] A critical aspect in the preclinical assessment of these compounds is their potential for intrinsic agonist activity, often termed "ago-PAM" activity. This agonist activity can be highly dependent on the level of M1 receptor expression in the cell line used for testing.[2] Therefore, cross-validation in different cell lines with varying receptor densities is crucial for a comprehensive understanding of a compound's pharmacological profile.

Comparative In Vitro Activity of M1 PAMs

The following table summarizes the reported in vitro potency of several M1 PAMs in CHO cell lines expressing the M1 receptor. The primary endpoint for activity is the potentiation of acetylcholine (ACh)-induced intracellular calcium mobilization.

CompoundCell LinePotency (EC50/IP)Agonist Activity (Ago-EC50)Reference
VU0453595 CHO cells expressing human M1 receptor1.9 µM (EC50)Not significant[3]
CHO cells expressing rat M1 receptor3.2 µM (EC50)Lacks significant agonist activity[3][4]
MK-7622 CHO cells expressing human M1 receptor11 nM (IP)High intrinsic agonism[5]
CHO cells expressing rat M1 receptor14 nM (IP)High intrinsic agonism[5]
CHO cells expressing mouse M1 receptor6.7 nM (IP)High intrinsic agonism[5]
CHO cells expressing dog M1 receptor1.4 nM (IP)High intrinsic agonism[5]
PF-06764427 M1-expressing CHO cells30 nM ± 3 nM (PAM EC50)610 nM ± 14 nM[1][6]

Note: EC50 (half-maximal effective concentration) and IP (inflection point) are measures of potency. A lower value indicates higher potency. The agonist activity (Ago-EC50) reflects the compound's ability to activate the receptor in the absence of the natural ligand, acetylcholine. "Not significant" or "lacks significant agonist activity" indicates that the compound behaves as a "pure" PAM in the tested system, only enhancing the effect of the endogenous agonist.

Experimental Protocols

Calcium Mobilization Assay

This is the standard functional assay to determine the potency and agonist activity of M1 PAMs.

Objective: To measure the ability of a compound to potentiate acetylcholine-induced intracellular calcium influx or to induce calcium influx on its own in cells stably expressing the M1 muscarinic receptor.

Materials:

  • CHO-K1 cells stably expressing the human or rat M1 muscarinic receptor.

  • Cell culture medium (e.g., Ham's F-12K) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Acetylcholine (ACh).

  • Test compounds (e.g., this compound and comparators).

  • A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic readings.

Procedure:

  • Cell Culture: Culture the M1-expressing CHO cells in appropriate flasks until they reach confluency.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for approximately 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test compounds and acetylcholine in the assay buffer.

  • Measurement of PAM Activity:

    • Add the test compounds at various concentrations to the cells and incubate for a short period.

    • Add a fixed, sub-maximal concentration of acetylcholine (typically EC20) to the wells.

    • Measure the fluorescence intensity over time using a FLIPR instrument. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Measurement of Agonist Activity:

    • Add the test compounds at various concentrations to the cells in the absence of acetylcholine.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • For PAM activity, plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or inflection point.

    • For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the Ago-EC50.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the M1 receptor signaling pathway and the general workflow for cross-validating PAM activity.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine (ACh) ACh->M1R PAM This compound (M1 PAM) PAM->M1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_cyto Ca2+ (cytosolic) ER->Ca_cyto releases Ca_ER Ca2+ Cellular_Response Cellular Response Ca_cyto->Cellular_Response triggers

M1 Receptor Signaling Pathway

Cross_Validation_Workflow cluster_cell_lines Cell Line Panel cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison CHO_M1 CHO-M1 Ca_Assay Calcium Mobilization Assay CHO_M1->Ca_Assay Binding_Assay Radioligand Binding Assay CHO_M1->Binding_Assay HEK_M1 HEK293-M1 HEK_M1->Ca_Assay HEK_M1->Binding_Assay Other_Cell_Line Other Relevant Cell Line Other_Cell_Line->Ca_Assay Other_Cell_Line->Binding_Assay Potency Potency (EC50/IP) Ca_Assay->Potency Agonism Agonist Activity (Ago-EC50) Ca_Assay->Agonism Selectivity Selectivity Profiling Ca_Assay->Selectivity Binding_Assay->Potency Binding_Assay->Agonism Binding_Assay->Selectivity Compound This compound & Comparator PAMs Compound->CHO_M1 Compound->HEK_M1 Compound->Other_Cell_Line

Cross-Validation Workflow

References

Unveiling the Selectivity of (S)-VU0637120: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-VU0637120 has been identified as a highly selective, first-in-class negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR) implicated in the regulation of food intake and energy metabolism.[1][2] This guide provides a comprehensive comparison of this compound's selectivity profile with other relevant compounds, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their investigations.

Selectivity Profile of this compound

This compound demonstrates potent and selective inhibition of the Y4 receptor. Functional studies have determined its ability to reduce the binding response of the endogenous ligand, pancreatic polypeptide (PP), with an IC50 value of 2.7 µM.[3] It binds to an allosteric site on the Y4 receptor with a KB value in the range of 300-400 nM.[3] Critically, this compound shows high selectivity for the Y4R over other neuropeptide Y receptor subtypes (Y1R, Y2R, and Y5R).[1][2]

CompoundTargetAssay TypePotency (IC50)Binding Affinity (KB)Selectivity
This compound Y4 ReceptorFunctional Antagonism2.7 µM[3]300-400 nM[3]High selectivity over Y1R, Y2R, Y5R[1][2]
Peptide 1 Derivative (Hexapeptide)Y4 ReceptorRadioligand BindingpKi ≤ 7.57Not ReportedY4R antagonist activity

Signaling Pathway and Experimental Workflow

The neuropeptide Y4 receptor primarily signals through the Gi/o family of G proteins.[4] Upon activation by its endogenous ligand, pancreatic polypeptide, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound, as a negative allosteric modulator, attenuates this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts PP Pancreatic Polypeptide (PP) PP->Y4R Binds to Orthosteric Site SVU This compound SVU->Y4R Binds to Allosteric Site ATP ATP

Caption: Neuropeptide Y4 Receptor Signaling Pathway.

The selectivity of compounds like this compound is typically assessed through a series of in vitro assays. The general workflow involves initial screening to identify compounds that modulate receptor activity, followed by more detailed characterization of their potency and selectivity.

experimental_workflow cluster_primary_screen Primary Screening cluster_secondary_assays Secondary Assays cluster_mechanism_studies Mechanism of Action HTS High-Throughput Screening (e.g., Calcium Flux or cAMP Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_ID->Dose_Response Selectivity_Panel Selectivity Screening (vs. Y1R, Y2R, Y5R) Dose_Response->Selectivity_Panel Binding_Assay Radioligand Binding Assay (Ki/KB Determination) Selectivity_Panel->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS, cAMP) Binding_Assay->Functional_Assay

Caption: Experimental Workflow for Selectivity Profiling.

Experimental Protocols

Radioligand Binding Assay (for determining binding affinity)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., Y4R).

  • Radiolabeled ligand (e.g., [125I]-PYY or a suitable small molecule radioligand).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[5]

  • Scintillation cocktail.

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in a 96-well plate.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[5]

  • Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]

Functional Assay (cAMP Accumulation Assay for determining functional antagonism)

This assay measures the functional consequence of receptor activation, which for Gi/o-coupled receptors like Y4R is a decrease in cAMP levels.

Materials:

  • A cell line stably expressing the Y4 receptor (e.g., CHO-K1 or HEK293).[6]

  • A cAMP assay kit (e.g., a TR-FRET or ELISA-based kit).

  • Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP production.

  • The Y4R agonist (e.g., Pancreatic Polypeptide).

  • The test compound (this compound) at various concentrations.

Procedure:

  • Seed the cells in a 96-well or 384-well plate and culture overnight.

  • Pre-treat the cells with varying concentrations of the test compound (this compound).

  • Stimulate the cells with a fixed concentration of forskolin and the Y4R agonist to induce a decrease in cAMP.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate dose-response curves to determine the IC50 of the antagonist in inhibiting the agonist-induced decrease in cAMP.

Off-Target Screening

To further confirm the selectivity of a compound, it is often screened against a broad panel of other receptors, ion channels, and enzymes. This is a crucial step in drug development to identify potential off-target effects that could lead to adverse events.[7][8][9] These services are typically performed by specialized contract research organizations.

This guide provides a foundational understanding of the selectivity profile of this compound and the experimental approaches used to assess it. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Validation of (S)-VU0637120 as a Selective Y4 Receptor Allosteric Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: Contrary to the topic's premise, peer-reviewed studies have identified (S)-VU0637120 not as a positive allosteric modulator (PAM), but as the first selective allosteric antagonist of the neuropeptide Y4 receptor (Y4R).[1][2][3] This guide, therefore, provides a summary of the available data validating its function as a Y4R antagonist. Currently, there are no peer-reviewed studies directly comparing this compound with other Y4 receptor antagonists.

Data Presentation

The following table summarizes the quantitative data for this compound as a Y4R allosteric antagonist.

ParameterValueReceptor/SystemReference
IC50 2.7 µMY4 Receptor[1]
KB 300-400 nMAllosteric site of Y4 Receptor

Experimental Protocols

The characterization of this compound involved a variety of in vitro, ex vivo, and in silico studies to determine its antagonistic mechanism.[2][3] The core validation would rely on assays that measure the inhibition of Y4R signaling in response to its endogenous ligand, pancreatic polypeptide (PP). As the Y4 receptor is a Gαi-coupled receptor, its activation typically leads to a decrease in intracellular cyclic AMP (cAMP).

1. Cell Culture and Transfection:

  • HEK293 cells are commonly used for studying GPCRs.

  • Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • For the assays, cells are transiently or stably transfected with the human Y4 receptor.

2. cAMP Measurement Assay (Gαi Signaling): This assay quantifies the ability of this compound to inhibit the PP-mediated decrease in cAMP levels.

  • Principle: In the presence of an adenylate cyclase stimulator like forskolin, the activation of the Gαi-coupled Y4R by its agonist (PP) will lead to a decrease in cAMP levels. An antagonist will block this effect.

  • Protocol Outline:

    • Transfected cells are seeded in 96- or 384-well plates.

    • Cells are incubated with varying concentrations of the antagonist, this compound.

    • Forskolin is added to stimulate cAMP production.

    • The agonist, pancreatic polypeptide (PP), is added at a concentration known to elicit a submaximal response (e.g., EC80).

    • The reaction is stopped, and cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence). A decrease in the HTRF signal corresponds to an increase in intracellular cAMP, indicating antagonism.

    • The IC50 value is determined by plotting the antagonist concentration against the inhibition of the agonist response.

3. Radioligand Binding Assay: This assay determines the binding affinity (KB) of this compound to the Y4 receptor.

  • Principle: This assay measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

  • Protocol Outline:

    • Cell membranes expressing the Y4 receptor are prepared.

    • Membranes are incubated with a fixed concentration of a radiolabeled Y4R ligand (e.g., [125I]-PYY).

    • Increasing concentrations of the unlabeled antagonist, this compound, are added.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured using a scintillation counter.

    • The concentration of this compound that displaces 50% of the radioligand binding (IC50) is determined and used to calculate the binding affinity constant (Ki or KB).

Visualizations

Y4_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane Y4R Y4 Receptor G_protein Gαi/βγ Y4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PP Pancreatic Polypeptide (PP) PP->Y4R Binds Antagonist This compound (Allosteric Antagonist) Antagonist->Y4R Binds to allosteric site ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Activity PKA->Cellular_Response Phosphorylation of targets Antagonist_Characterization_Workflow cluster_in_vitro In Vitro Assays cluster_selectivity Selectivity Screening start HEK293 Cells + Y4 Receptor cDNA transfection Transfection start->transfection membrane_prep Cell Membrane Preparation transfection->membrane_prep cell_seeding Cell Seeding (96/384-well plates) transfection->cell_seeding selectivity_assays Counter-screening against other Y-family receptors (Y1, Y2, Y5) transfection->selectivity_assays radioligand_assay Radioligand Binding Assay (Competition with [125I]-PYY) membrane_prep->radioligand_assay cAMP_assay cAMP Functional Assay (Forskolin-stimulated) cell_seeding->cAMP_assay data_analysis_binding Calculate KB radioligand_assay->data_analysis_binding data_analysis_functional Calculate IC50 cAMP_assay->data_analysis_functional

References

A Head-to-Head Comparison of Y4 Receptor Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor, plays a crucial role in regulating appetite, food intake, and energy homeostasis. Its modulation presents a promising therapeutic avenue for metabolic diseases, including obesity. Allosteric modulators of the Y4R offer a nuanced approach to controlling receptor activity, potentially providing greater selectivity and safety compared to orthosteric ligands. This guide provides a detailed head-to-head comparison of key Y4 receptor allosteric modulators, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Quantitative Data Comparison

The following table summarizes the quantitative data for prominent Y4 receptor allosteric modulators identified in the literature. This allows for a direct comparison of their potency and binding affinities.

Compound NameModulator TypeEC50/IC50Binding Affinity (K_B / K_i)Key Findings
VU0506013 Positive Allosteric Modulator (PAM)125 nM (EC50)[1]34.9 nM (K_B)[1]High-affinity, selective PAM.
(S)-VU0637120 Negative Allosteric Modulator (NAM) / Antagonist2.7 µM (IC50)300-400 nM (K_B)Selective allosteric antagonist.
Niclosamide Positive Allosteric Modulator (PAM)~500 nM (EC50)[1]Not explicitly reportedIdentified as a Y4R PAM with micromolar potency.
tBPC Positive Allosteric Modulator (PAM)Not explicitly reportedNot explicitly reportedA novel and selective Y4R PAM.

Signaling Pathways of the Y4 Receptor

The Y4 receptor primarily signals through two distinct G protein-coupled pathways: the Gi/o and Gq pathways. Understanding these pathways is critical for designing and interpreting functional assays for allosteric modulators.

Y4R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y4R Y4 Receptor G_alpha_i_o Gαi/o Y4R->G_alpha_i_o Activation G_alpha_q Gαq Y4R->G_alpha_q Activation AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition PLC Phospholipase C G_alpha_q->PLC Activation cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA PKA cAMP->PKA Activation Cellular Response 1 Cellular Response 1 PKA->Cellular Response 1 Phosphorylation ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activation Ca2 Ca²⁺ Ca2->PKC Activation Cellular Response 2 Cellular Response 2 PKC->Cellular Response 2 Phosphorylation ER->Ca2 Release

Caption: Y4 Receptor Signaling Pathways.

Experimental Workflow for Modulator Characterization

The discovery and characterization of Y4 receptor allosteric modulators typically follow a multi-step experimental workflow, from initial high-throughput screening to in-depth pharmacological characterization.

Experimental_Workflow cluster_screening Discovery Phase cluster_characterization Characterization Phase cluster_optimization Lead Optimization HTS High-Throughput Screening (HTS) (e.g., Calcium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Potency Potency & Efficacy Determination (e.g., EC50/IC50) Hit_ID->Potency Binding Binding Affinity Measurement (e.g., Radioligand Binding Assay) Potency->Binding Selectivity Selectivity Profiling (vs. other Y-receptors) Binding->Selectivity Mechanism Mechanism of Action Studies (e.g., Signaling Assays) Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental Workflow for Y4R Allosteric Modulators.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of allosteric modulators. Below are outlines of key experimental protocols used in the characterization of Y4 receptor modulators.

Calcium Flux Assay

This assay is a common method for high-throughput screening and functional characterization of Gq-coupled receptors like the Y4R.

  • Cell Culture: HEK293 cells stably expressing the human Y4 receptor are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed. Test compounds (allosteric modulators) are then added to the wells.

  • Agonist Stimulation and Signal Detection: After a short incubation with the test compound, a sub-maximal concentration of the orthosteric agonist (e.g., Pancreatic Polypeptide) is added. The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to determine the EC50 or IC50 values.

cAMP Accumulation Assay

This assay is used to assess the activity of Gi/o-coupled receptors, which inhibit the production of cyclic AMP (cAMP).

  • Cell Culture and Plating: Similar to the calcium flux assay, HEK293 cells expressing the Y4 receptor are used.

  • Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, they are treated with the test allosteric modulator followed by the addition of forskolin (an adenylyl cyclase activator) and the orthosteric agonist.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: A decrease in cAMP levels in the presence of the agonist and modulator, compared to forskolin stimulation alone, indicates Gi/o pathway activation. The data is used to determine the potency and efficacy of the modulators.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of Gq pathway activation by quantifying the accumulation of inositol phosphates.

  • Cell Labeling: Cells expressing the Y4 receptor are labeled overnight with myo-[³H]inositol.

  • Stimulation: The cells are washed and then pre-incubated with LiCl, which inhibits the degradation of inositol monophosphates. Subsequently, cells are treated with the allosteric modulator followed by the orthosteric agonist.

  • Extraction and Quantification: The reaction is stopped, and the cells are lysed. The total inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The amount of [³H]inositol phosphate accumulation is plotted against the compound concentration to determine the pharmacological parameters of the modulators.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (S)-VU0637120

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the novel research compound (S)-VU0637120 is a critical component of laboratory safety and environmental responsibility. As a novel chemical entity, its full toxicological and ecological impact is not yet fully characterized. Therefore, it must be handled as potentially hazardous waste, adhering to stringent disposal protocols. The following guide provides essential, step-by-step instructions for the safe management and disposal of this compound, designed for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Initial Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is mandatory. The compound should be treated as hazardous, possessing unknown toxicological properties.

Key Precautionary Measures:

  • Always handle this compound in a designated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Avoid inhalation of any dust or aerosols.

  • Prevent contact with skin and eyes.

  • Prepare a spill kit and be familiar with emergency procedures before handling the compound.

II. Waste Segregation and Collection

Proper segregation of waste streams is fundamental to safe and compliant disposal. Do not mix this compound waste with other chemical waste unless their compatibility is known and confirmed.

Table 1: Waste Segregation for this compound

Waste TypeDescriptionCollection Container
Solid Waste Unused or expired this compound, contaminated lab supplies (e.g., weigh boats, spatulas, contaminated gloves, bench paper).A designated, puncture-resistant, and clearly labeled hazardous waste container.
Liquid Waste Solutions containing this compound, reaction mixtures, and solvent rinses.A chemically resistant, leak-proof container with a secure screw-on cap.
Contaminated Sharps Needles, syringes, or any sharp objects contaminated with this compound.A designated, puncture-proof sharps container clearly labeled as "Hazardous Waste Sharps".
Empty Containers The original container of this compound.Treat as hazardous waste unless triple-rinsed. The rinsate must be collected as liquid hazardous waste.

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound.

Experimental Protocol: Disposal of this compound

  • Container Preparation:

    • Select an appropriate, clean, and empty waste container that is chemically compatible with this compound and any solvents used.

    • Ensure the container has a secure, tight-fitting lid.

  • Waste Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "this compound".

      • The words "Hazardous Waste".[1]

      • An indication of the hazards (e.g., "Toxic," "Caution: Substance of Unknown Toxicity").

      • The accumulation start date (the date the first waste is added).

      • The name of the principal investigator and the laboratory location.

  • Waste Accumulation:

    • Carefully transfer waste into the prepared container.

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.[1]

  • Disposal of Empty Containers:

    • The original container of this compound should be triple-rinsed with a suitable solvent.

    • Collect all rinsate as hazardous liquid waste.

    • After triple-rinsing, the container may be disposed of as non-hazardous waste, but first, deface the original label. Check with your institution's Environmental Health and Safety (EHS) office for specific requirements.

  • Request for Waste Pickup:

    • Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its disposal through your institution's EHS department.

    • Do not dispose of this compound down the drain or in the regular trash.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps label_info Label with: - Full Chemical Name - 'Hazardous Waste' - Accumulation Date - PI Name & Lab collect_solid->label_info store Store in Secondary Containment in Satellite Accumulation Area collect_solid->store collect_liquid->label_info collect_liquid->store collect_sharps->label_info collect_sharps->store ehs_pickup Request EHS Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Researchers must consult and adhere to all federal, state, and local regulations, as well as their institution's specific Environmental Health and Safety (EHS) protocols.

References

Essential Safety and Operational Protocols for Handling (S)-VU0637120

Author: BenchChem Technical Support Team. Date: December 2025

When working with novel research compounds like (S)-VU0637120, for which a specific Safety Data Sheet (SDS) may not be readily available, it is imperative to adhere to a stringent set of safety protocols based on the principle of treating all chemicals of unknown toxicity as potentially hazardous. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Usage Guidelines
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes. Face shields are recommended when handling larger quantities or if there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for tears or holes before each use and changed frequently. Never reuse disposable gloves.[1]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against spills and contamination of personal clothing.
Respiratory Protection Chemical Fume HoodAll handling of this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to prevent inhalation of any dusts or vapors.[1]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure risk.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Experiment cluster_disposal Waste Management Review Safety Info Review Available Safety Information Don PPE Don Appropriate PPE Review Safety Info->Don PPE Weigh Compound Weigh Solid Compound Don PPE->Weigh Compound Proceed to Handling Prepare Solution Prepare Stock Solution Weigh Compound->Prepare Solution Perform Experiment Conduct Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Work Surfaces Perform Experiment->Decontaminate Workspace Experiment Complete Dispose of Waste Dispose of Contaminated Materials Decontaminate Workspace->Dispose of Waste Segregate Waste Segregate Chemical Waste Dispose of Waste->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store in Designated Waste Area Label Waste Container->Store for Pickup

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • The storage container should be clearly labeled with the compound name and any known hazard information.

Handling Procedures:

  • Preparation: Before handling the compound, ensure you have reviewed all available safety information and have all necessary PPE readily available.

  • Engineering Controls: All work with this compound must be performed in a certified chemical fume hood.[1]

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Tare the balance with the weigh boat before adding the compound.

  • Solution Preparation: To prepare a solution, slowly add the solvent to the solid to avoid splashing. Ensure the container is capped when not in use.

  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Logical Relationship: Hazard Mitigation

The following diagram illustrates the logical relationship between identifying potential hazards and implementing control measures to ensure a safe laboratory environment.

G cluster_hazards Potential Hazards cluster_controls Control Measures Inhalation Inhalation Engineering Controls Engineering Controls (Fume Hood) Inhalation->Engineering Controls Ingestion Ingestion Administrative Controls Administrative Controls (SOPs, Training) Ingestion->Administrative Controls Skin/Eye Contact Skin/Eye Contact PPE PPE Skin/Eye Contact->PPE Safe Environment Safe Environment Engineering Controls->Safe Environment Administrative Controls->Safe Environment PPE->Safe Environment

Caption: Hazard Mitigation Strategy.

By implementing these essential safety and logistical protocols, researchers can effectively manage the risks associated with handling novel compounds like this compound, fostering a secure and productive research environment. Always consult with your institution's environmental health and safety department for specific guidance and requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.